UCB-9260
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c1-17-4-5-18(2)21(12-17)16-31-24-13-20(22-14-28-30(3)15-22)6-7-23(24)29-26(31)25(32)19-8-10-27-11-9-19/h4-15,25,32H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFWGNCSYUEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=CC(=C3)C4=CN(N=C4)C)N=C2C(C5=CC=NC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UCB-9260: An In-Depth Technical Guide to a Novel Allosteric Modulator of Tumor Necrosis Factor-Alpha (TNF-α)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor Necrosis Factor-alpha (TNF-α) is a well-established, potent pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic therapies targeting TNF-α have revolutionized treatment paradigms, the development of orally bioavailable small molecule inhibitors has been a significant challenge. This technical guide provides a comprehensive overview of UCB-9260, a novel, orally active small molecule that functions as an allosteric modulator of TNF-α. This compound employs a unique mechanism of action, stabilizing an asymmetric and signaling-incompetent conformation of the TNF-α trimer, thereby preventing its productive interaction with the TNF receptor 1 (TNFR1) and inhibiting downstream inflammatory signaling. This document details the quantitative data supporting its activity, provides in-depth experimental protocols for its evaluation, and visualizes the key pathways and workflows.
Mechanism of Action: Allosteric Modulation of TNF-α
Unlike traditional monoclonal antibodies that sterically hinder the TNF-α binding site, this compound operates through a distinct allosteric mechanism. It binds to a cryptic pocket within the core of the soluble TNF-α homotrimer.[1] This binding event induces and stabilizes a distorted, asymmetric conformation of the trimer.[2][3][4]
The functional consequence of this conformational change is the prevention of productive signaling. A symmetrical TNF-α trimer is necessary to engage and activate three TNFR1 molecules, a prerequisite for robust downstream signaling. By stabilizing an asymmetric state, this compound effectively prevents the binding of the third TNFR1 molecule, leading to an incompetent signaling complex and subsequent inhibition of the NF-κB pathway.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference(s) |
| TNF Binding Affinity (Kd) | 13 nM | Human | Cell-free assay | [3][5][6] |
| NF-κB Inhibition (IC50) | 202 nM | Human | HEK-293 cells (TNF-stimulated) | [3][5][6][7] |
| Cytotoxicity Inhibition (IC50) | 116 nM | Human TNF | L929 cells | [3] |
| Cytotoxicity Inhibition (IC50) | 120 nM | Mouse TNF | L929 cells | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing | Effect | Reference(s) |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | 150 mg/kg, p.o., twice daily | Significant reduction in clinical arthritis score | [2] |
| TNF-induced Neutrophil Recruitment in mice | 10-300 mg/kg, p.o. | Dose-dependent inhibition of neutrophil recruitment | [2][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
TNF-α Induced NF-κB Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on the TNF-α signaling pathway in a cellular context.
Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TNF-α.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density of 30,000 cells/well. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
Cell Treatment: Remove the culture medium and add the prepared compound dilutions to the cells. Incubate for 1 hour.
-
TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6 hours to allow for luciferase gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
TNF-α Dependent L929 Cytotoxicity Assay
This assay assesses the ability of this compound to protect cells from TNF-α-induced apoptosis.
Objective: To measure the dose-dependent inhibition of TNF-α-mediated cytotoxicity by this compound.
Materials:
-
L929 mouse fibrosarcoma cells.
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% horse serum).
-
Recombinant human or mouse TNF-α.
-
This compound stock solution in DMSO.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
96-well cell culture plates.
-
Spectrophotometer or luminometer.
Procedure:
-
Cell Seeding: Plate L929 cells in 96-well plates and culture overnight.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Cell Treatment: Pre-treat the cells with the serial dilutions of this compound.
-
Induction of Cytotoxicity: Add TNF-α and a sensitizing agent, actinomycin D (e.g., 1 µg/mL), to the wells.[10]
-
Incubation: Incubate the plates for 18-24 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo® according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of protection for each concentration of this compound relative to the TNF-α treated control. Determine the IC50 value.
In Vivo TNF-α-Induced Neutrophil Recruitment in Mice
This model evaluates the in vivo anti-inflammatory efficacy of this compound.
Objective: To assess the dose-dependent inhibition of TNF-α-induced neutrophil recruitment to the peritoneal cavity by this compound.
Animal Model: Male BALB/c mice.[8]
Procedure:
-
Compound Administration: Administer this compound orally at various doses (e.g., 10, 30, 100, 300 mg/kg).[2]
-
Inflammatory Challenge: After a pre-treatment period, challenge the mice with an intraperitoneal (IP) injection of recombinant human or mouse TNF-α.[8]
-
Peritoneal Lavage: At a specified time point post-challenge (e.g., 4-6 hours), euthanize the mice and wash the peritoneal cavity with buffered saline to collect the recruited immune cells.
-
Cell Counting: Determine the total number of cells in the peritoneal lavage fluid. Perform differential cell counts using flow cytometry with specific markers for neutrophils (e.g., CD45+GR1+).[11]
-
Data Analysis: Calculate the percentage inhibition of neutrophil recruitment for each treatment group relative to the vehicle-treated control group.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A cytotoxicity assay for tumor necrosis factor employing a multiwell fluorescence scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Binding Affinity and Mechanism of Action of UCB-9260 on Human Tumor Necrosis Factor (TNF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and inhibitory mechanism of UCB-9260, a small molecule inhibitor of human Tumor Necrosis Factor (TNF). The document details the quantitative binding affinity, the experimental protocols used for its determination, and the molecular mechanism of action involving the stabilization of an asymmetric TNF trimer.
Quantitative Binding Affinity and Functional Inhibition
This compound is an orally active compound that modulates TNF signaling. Its binding affinity and functional inhibition have been characterized by several key quantitative metrics, which are summarized in the table below.
| Parameter | Value | Description | Species |
| Binding Affinity (Kd) | 13 nM[1][2][3] | Dissociation constant, indicating the strength of binding between this compound and TNF. A lower value signifies a stronger interaction. | Human |
| NF-κB Inhibition (IC50) | 202 nM[1][2][] | Half-maximal inhibitory concentration against TNF-stimulated Nuclear Factor-kappa B (NF-κB) activity in a HEK-293 cell-based reporter gene assay. | Human |
| TNF-dependent Cytotoxicity Inhibition (IC50) | 116 nM[2][5] | Half-maximal inhibitory concentration in a mouse L929 cell TNF-dependent cytotoxicity assay. | Human TNF |
| TNF-dependent Cytotoxicity Inhibition (IC50) | 120 nM[2][5] | Half-maximal inhibitory concentration in a mouse L929 cell TNF-dependent cytotoxicity assay. | Mouse TNF |
Mechanism of Action
This compound inhibits TNF signaling through a novel mechanism. Instead of directly blocking the receptor-binding site, it stabilizes an asymmetric conformation of the soluble TNF trimer.[1][2][5][6] This distortion of the trimer's structure is thought to interfere with its ability to effectively engage and activate its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling pathways.[][6] Specifically, the this compound-bound asymmetric TNF trimer is capable of binding to only two TNFR1 molecules, which is insufficient to trigger a productive signaling cascade.[][7]
Experimental Protocols
The primary method used to determine the binding kinetics of this compound to TNF is Surface Plasmon Resonance (SPR) .[5][8]
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a real-time, label-free optical technique for monitoring biomolecular interactions. The general workflow for assessing the binding of a small molecule like this compound to a protein such as TNF is as follows:
-
Immobilization: Recombinant human TNF is immobilized on the surface of a sensor chip.
-
Interaction: A solution containing this compound is flowed over the sensor surface. The binding of this compound to the immobilized TNF causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded in a sensorgram.
-
Kinetic Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by analyzing the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of k_off to k_on.
A detailed, step-by-step protocol for a typical SPR experiment is outlined below.
Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl)
-
Recombinant human TNF
-
This compound
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation: The sensor chip surface is activated using a mixture of NHS and EDC.
-
Ligand Immobilization: A solution of human TNF in the immobilization buffer is injected over the activated surface. The protein covalently binds to the chip surface via amine coupling.
-
Deactivation: Any remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.
-
Analyte Injection: A series of concentrations of this compound in running buffer are injected over the immobilized TNF surface.
-
Data Collection: The association and dissociation phases are monitored in real-time.
-
Regeneration: The sensor surface is regenerated by injecting a pulse of the regeneration solution to remove bound this compound, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off, and Kd).
Visualizations
TNF Signaling Pathway
The following diagram illustrates the canonical TNF signaling pathway leading to the activation of NF-κB and MAPK pathways, which are inhibited by this compound.
Caption: Canonical TNFα signaling through TNFR1 leading to gene transcription.
Experimental Workflow for SPR
The diagram below outlines the key steps in determining the binding affinity of this compound to TNF using Surface Plasmon Resonance.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the logical flow of how this compound inhibits TNF signaling.
Caption: Mechanism of action of this compound on TNF.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
UCB-9260: A Novel Modulator of the TNF-TNFR1 Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to UCB-9260, a novel small molecule inhibitor of the Tumor Necrosis Factor (TNF)-alpha signaling pathway. This compound represents a promising orally active therapeutic candidate for TNF-driven autoimmune diseases.
Core Mechanism of Action
This compound inhibits TNF signaling through a unique allosteric mechanism. Unlike biologic drugs that block the TNF-TNFR1 interaction directly, this compound binds to a cryptic pocket within the soluble TNF trimer.[1] This binding event stabilizes a naturally occurring, asymmetric, and distorted conformation of the TNF trimer.[2][3][] This structural alteration impairs the ability of the TNF trimer to productively engage with its receptor, TNFR1. Specifically, the stabilized asymmetric TNF trimer is only capable of binding to two TNFR1 molecules, instead of the three required to initiate a robust downstream signaling cascade.[2][][5] This incomplete receptor engagement leads to an incompetent signaling complex, thereby inhibiting the pro-inflammatory effects of TNF.[]
Below is a diagram illustrating the modulation of the TNF-TNFR1 signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in modulating TNF signaling.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay System | Reference |
| TNF Binding Affinity (Kd) | 13 nM | Human | Cell-free assay | [5][6][7] |
| NF-κB Inhibition (IC50) | 202 nM | Human | TNF-stimulated HEK-293 cells | [][6][7] |
| Cytotoxicity Inhibition (IC50) | 116 nM | Human TNF | L929 cells | [1][7][8] |
| Cytotoxicity Inhibition (IC50) | 120 nM | Mouse TNF | L929 cells | [1][7][8] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing Regimen | Key Effect | Reference |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | 150 mg/kg, p.o., twice daily | Significant reduction in clinical arthritis score | [1][7][9] |
| TNF-induced Neutrophil Recruitment in mice | 10-300 mg/kg, p.o. | Dose-dependent inhibition of neutrophil recruitment | [1][7][9] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
TNF-α Induced NF-κB Reporter Gene Assay
This assay is fundamental for quantifying the inhibitory effect of compounds on the TNF-α signaling pathway.
Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase or alkaline phosphatase reporter gene.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Recombinant human TNF-α.
-
This compound.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferase substrate, pNPP).
-
Microplate reader.
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A vehicle control (e.g., DMSO) and a positive control (a known NF-κB inhibitor) should be included.
-
Cell Treatment: The existing medium is removed from the cells and replaced with the prepared compound dilutions. The cells are then incubated for a predetermined period, typically 1 hour.
-
TNF-α Stimulation: A pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) is added to all wells, except for the unstimulated control wells.[7][8]
-
Incubation: The plate is incubated for a further 6 hours to allow for reporter gene expression.
-
Lysis and Detection: The cells are lysed, and the appropriate substrate for the reporter enzyme is added.
-
Data Acquisition: The luminescence or absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the stimulated and unstimulated controls, and the IC50 value is determined from the dose-response curve.[8]
L929 Cell Cytotoxicity Assay
This assay measures the ability of this compound to inhibit TNF-induced cell death.
Objective: To quantify the inhibition of TNF-dependent cytotoxicity by this compound.
Materials:
-
L929 mouse fibrosarcoma cells.
-
Cell culture medium.
-
Recombinant human or mouse TNF-α.
-
Actinomycin D.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo).
Procedure:
-
L929 cells are seeded in a 96-well plate and incubated.
-
Cells are treated with serial dilutions of this compound.
-
Cells are then challenged with a cytotoxic concentration of TNF-α in the presence of Actinomycin D.
-
After an incubation period, cell viability is assessed by measuring ATP levels using a luminescent assay.
-
The percentage of inhibition of cytotoxicity is calculated, and the IC50 value is determined.[8]
Conclusion
This compound is a potent, orally active small molecule inhibitor of TNF signaling. Its unique mechanism of stabilizing an asymmetric, signaling-incompetent TNF trimer distinguishes it from existing anti-TNF biologics. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in inhibiting the downstream effects of TNF, including NF-κB activation and inflammation. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the properties and potential therapeutic applications of this compound and similar molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
UCB-9260: A Technical Guide to a Novel TNF-α Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, structure, and mechanism of action of UCB-9260, a potent and orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The information herein is intended to support research and development efforts in immunology, inflammation, and drug discovery.
Physicochemical Properties
This compound is a synthetic organic compound designed to modulate the activity of TNF-α. Its key physicochemical properties are summarized in the table below. While experimental data for some properties are not publicly available, calculated values and qualitative descriptions are provided based on existing literature.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅N₅O | |
| Molecular Weight | 423.51 g/mol | |
| CAS Number | 1515888-53-5 | |
| Appearance | White to off-white powder | Inferred |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | DMSO: 85 mg/mL (200.7 mM) Water: Insoluble Ethanol: Insoluble | |
| pKa | Data not available | |
| XLogP | 1.96 |
Note: The XLogP value is a calculated prediction of the logarithm of the octanol/water partition coefficient.
Chemical Structure
This compound belongs to the class of substituted 4-aminoquinolines and 4-aminonaphthyridines. Its structure is characterized by a central heterocyclic scaffold.
IUPAC Name: (1S)-1-(2,5-dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-triazolo[4,3-a]pyridin-3(2H)-one (Note: This is a predicted name, the exact IUPAC name may vary).
SMILES String: C[N]1C=C(C=N1)C2=CC3=C(C=C2)N=C(C(O)C4=CC=NC=C4)[N]3CC5=C(C)C=CC(=C5)C
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D chemical structure of this compound.
Mechanism of Action: Allosteric Modulation of TNF-α
This compound exerts its inhibitory effect on TNF-α through a novel allosteric mechanism. It binds to a cryptic pocket within the TNF-α trimer, which stabilizes an asymmetric, inactive conformation of the protein. This conformational change prevents the productive binding of the third TNF receptor 1 (TNFR1), thereby inhibiting the initiation of the downstream signaling cascade that leads to inflammation.
The binding of this compound to TNF-α is characterized by a high affinity, with a dissociation constant (Kd) of 13 nM. This selective interaction with TNF-α over other members of the TNF superfamily underscores its targeted therapeutic potential.
The signaling pathway initiated by TNF-α binding to its receptor, TNFR1, leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. This compound effectively inhibits this pathway.
Caption: this compound binds to the TNF-α trimer, inducing an asymmetric conformation that prevents full TNFR1 engagement and inhibits downstream NF-κB signaling.
In Vitro and In Vivo Activity
This compound has demonstrated potent inhibitory activity in a range of in vitro and in vivo models of inflammation.
| Parameter | Value | Species | Assay |
| TNF Binding Affinity (Kd) | 13 nM | Human | Cell-free assay |
| NF-κB Inhibition (IC₅₀) | 202 nM | Human | HEK-293 cells (TNF-stimulated) |
| Cytotoxicity Inhibition (IC₅₀) | 116 nM | Human TNF in L929 cells | L929 cytotoxicity assay |
| Cytotoxicity Inhibition (IC₅₀) | 120 nM | Mouse TNF in L929 cells | L929 cytotoxicity assay |
This compound is orally active and has shown efficacy in preclinical models of arthritis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
NF-κB Reporter Gene Assay
This assay measures the inhibition of TNF-α-induced NF-κB activation in a human embryonic kidney (HEK-293) cell line stably expressing an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).
Materials:
-
HEK-293 cell line with NF-κB reporter system
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human TNF-α
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Reporter gene assay detection reagents (e.g., luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK-293 reporter cells in a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a predetermined time (e.g., 1 hour).
-
TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for reporter gene expression.
-
Detection: Lyse the cells (if using an intracellular reporter like luciferase) and add the appropriate detection reagent according to the manufacturer's protocol.
-
Measurement: Read the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for the NF-κB reporter gene assay.
L929 Cytotoxicity Assay
This assay assesses the ability of this compound to protect L929 mouse fibroblast cells from TNF-α-induced cytotoxicity. Cell viability is typically measured using the MTT assay.
Materials:
-
L929 mouse fibroblast cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Recombinant human or mouse TNF-α
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound and TNF-α Preparation: Prepare serial dilutions of this compound in culture medium. Prepare a solution of TNF-α at twice the final desired concentration.
-
Treatment: Aspirate the medium from the cells. Add the diluted this compound solutions to the appropriate wells, followed by the TNF-α solution. The final volume should be uniform across all wells. Include controls for cells alone, cells with TNF-α only, and vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for the L929 cytotoxicity assay.
Conclusion
This compound is a promising small molecule inhibitor of TNF-α with a unique allosteric mechanism of action. Its potent in vitro and in vivo activity, coupled with its oral bioavailability, make it a valuable tool for research into TNF-α-mediated inflammatory diseases and a potential lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and the methodologies to assess its activity.
UCB-9260: A Technical Guide to a Novel Small-Molecule TNF-α Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of UCB-9260, a novel, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound represents a significant advancement in the pursuit of non-biologic therapies for autoimmune and inflammatory diseases by targeting TNF-α, a key cytokine mediator in various pathological conditions.
Discovery and Development
This compound was developed by UCB Pharma Ltd. as part of a program aimed at identifying small-molecule inhibitors of TNF-α.[1] The discovery process involved scaffold hopping and structure-based drug design to create potent inhibitors.[1] This effort led to the identification of a series of compounds, including this compound, that function through a unique allosteric mechanism.[1][2] This innovative approach circumvents the challenges associated with disrupting the high-affinity protein-protein interaction between TNF-α and its receptors, a hurdle that has historically limited the development of small-molecule TNF-α inhibitors.[3][4]
The development of this compound was facilitated by the use of a conformation-selective monoclonal antibody, CA1974.[5] This antibody was specifically generated to recognize the asymmetric TNF trimer-UCB-9260 complex, enabling precise measurement of target occupancy in complex biological samples and aiding in the characterization of the drug's mode of action.[1][5]
Mechanism of Action
This compound inhibits TNF-α signaling by stabilizing a naturally sampled, asymmetric, and signaling-deficient conformation of the soluble TNF-α trimer.[4][6][7][8] Unlike biologic drugs that block the TNF-α receptor binding site, this compound binds within the core of the TNF-α trimer.[3] This binding event distorts the trimer's symmetry, resulting in an aberrant conformation that is only capable of binding to two of the three receptor binding sites on the TNF receptor 1 (TNFR1).[3][] This incomplete engagement prevents the necessary receptor clustering required to initiate downstream signaling cascades, effectively inhibiting the pro-inflammatory functions of TNF-α.[3][]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the TNF-α signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Value | Reference(s) |
| Binding Affinity (Kd) | Human | Cell-free assay | 13 nM | [6][7] |
| NF-κB Inhibition (IC50) | Human | HEK-293 cells (10 pM TNF-α stimulation) | 202 nM (geometric mean) | [6][7][] |
| NF-κB Inhibition (IC50) | Human | HEK-293 cells (100 pM TNF-α stimulation) | 552 nM (geometric mean) | [3] |
| TNF-dependent Cytotoxicity (IC50) | Human TNF in mouse L929 cells | Cytotoxicity Assay | 116 nM (geometric mean) | [4][7] |
| TNF-dependent Cytotoxicity (IC50) | Mouse TNF in mouse L929 cells | Cytotoxicity Assay | 120 nM (geometric mean) | [4][7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Effect | Reference(s) |
| TNF-α-driven mouse model | Oral administration | Dose-dependent activity with antibody-like efficacy | [10] |
| Human and mouse TNF-induced neutrophil recruitment in mice | 10-300 mg/kg, p.o. | Dose-dependent inhibition of neutrophil recruitment | [7][11] |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | 150 mg/kg, p.o., twice daily for 7 days | Significant reduction in clinical arthritis score | [7][11] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
NF-κB Reporter Gene Assay
Objective: To determine the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Methodology:
-
HEK-293 cells engineered with an NF-κB reporter gene system (e.g., HEK-Blue™ CD40L SEAP reporter cell line) are utilized.[4][12]
-
This compound is serially diluted in DMSO and pre-incubated with a fixed concentration of human TNF-α (e.g., 10 pM or 100 pM) for 1 hour.[3][4][12]
-
The cell suspension is added to the compound/TNF-α mixture and incubated for 18 hours.[12]
-
The activity of the secreted reporter protein (e.g., secreted embryonic alkaline phosphatase, SEAP) is measured using a colorimetric substrate (e.g., Quanti-blue™).[12]
-
Percentage inhibition is calculated relative to controls (DMSO as no inhibition and a potent anti-TNF biologic or NF-κB inhibitor as maximum inhibition).[4][12]
TNF-dependent Cytotoxicity Assay
Objective: To assess the ability of this compound to inhibit TNF-α-induced cell death.
Methodology:
-
Mouse L929 fibroblast cells, which are sensitive to TNF-α-induced cytotoxicity, are used.[4]
-
Cells are treated with varying concentrations of this compound in the presence of a constant concentration of either human or mouse TNF-α and actinomycin (B1170597) D.[4]
-
Following incubation, cell viability is assessed using a standard method (e.g., MTS or MTT assay).
-
Percentage inhibition of cytotoxicity is calculated relative to controls (unstimulated cells as maximum signal and cells treated with TNF-α and actinomycin D as minimum signal).[4]
In Vivo Neutrophil Recruitment Model
Objective: To evaluate the in vivo efficacy of this compound in a TNF-α-driven model of acute inflammation.
Methodology:
-
Adult male Balb/c mice are orally administered with this compound at various doses (10-300 mg/kg) or a vehicle control.[11][13]
-
After a specified time (e.g., 1 hour), inflammation is induced via an intraperitoneal injection of human or mouse TNF-α.[13]
-
After a further defined period (e.g., 4 hours), the peritoneal cavity is lavaged to collect inflammatory cells.[13]
-
The collected cells are stained with fluorescently labeled antibodies against specific cell markers (e.g., CD45 for pan-leukocytes and GR1 for neutrophils).[13]
-
The number of neutrophils is quantified using flow cytometry to determine the dose-dependent inhibition of neutrophil recruitment.[13]
Experimental Workflow Diagram
Caption: Key experimental workflows for the characterization of this compound.
Conclusion
This compound is a pioneering small-molecule inhibitor of TNF-α that operates through a novel allosteric mechanism. By stabilizing an asymmetric, signaling-incompetent form of the TNF-α trimer, it effectively inhibits downstream inflammatory signaling. The comprehensive in vitro and in vivo data demonstrate its potency and efficacy, highlighting its potential as a therapeutic agent for a range of autoimmune and inflammatory diseases. The development of this compound showcases a successful structure-based design strategy and provides a promising new avenue for the development of oral therapies targeting protein-protein interactions.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Guide: Stabilization of the Asymmetric TNF Trimer by UCB-9260
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor Necrosis Factor (TNF) is a key cytokine mediator in a range of inflammatory and autoimmune diseases. While biologic drugs targeting TNF have proven successful, the development of small molecule inhibitors has been challenging. This technical guide details the mechanism and properties of UCB-9260, a novel, orally active small molecule that inhibits TNF signaling. This compound functions by stabilizing a naturally occurring, asymmetric, and receptor-incompetent conformation of the soluble TNF trimer.[1][2][3] This allosteric modulation prevents the productive binding of the TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory signaling pathways.[4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and related compounds.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Parameter | Value | Species | Assay/Cell Line |
| TNF Binding Affinity (Kd) | 13 nM[5][6] | Human | Cell-free assay |
| NF-κB Inhibition (IC50) | 202 nM[3][5] | Human | HEK-293 cells (TNF-stimulated) |
| Cytotoxicity Inhibition (IC50) | 116 nM[3][5] | Human TNF | L929 cells |
| Cytotoxicity Inhibition (IC50) | 120 nM[3][5] | Mouse TNF | L929 cells |
Table 2: In Vivo Efficacy of this compound
| Preclinical Model | Dosing Regimen | Key Effect |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | 150 mg/kg, p.o., twice daily[3][7] | Significant reduction in clinical arthritis score.[3][7] |
| TNF-induced Neutrophil Recruitment in mice | 10-300 mg/kg, p.o.[3][5] | Dose-dependent inhibition of neutrophil recruitment.[3][5] |
Mechanism of Action: Allosteric Stabilization of an Asymmetric TNF Trimer
This compound binds to a cryptic pocket within the core of the TNF trimer.[4][8] This binding event stabilizes an asymmetric conformation of the trimer, where one of the three receptor-binding sites is distorted.[3][8] Consequently, the this compound-bound TNF trimer can only effectively bind to two TNFR1 molecules, preventing the necessary trimerization of the receptor required for downstream signaling.[8][9]
Caption: this compound stabilizes an asymmetric TNF trimer, preventing full TNFR1 engagement and blocking downstream signaling.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the determination of binding kinetics of this compound to TNF.
Objective: To measure the association (ka) and dissociation (kd) rates, and to calculate the equilibrium dissociation constant (Kd).
Materials:
-
Biacore T100 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TNF
-
This compound in a suitable buffer with low DMSO concentration
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of TNF:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant human TNF at a concentration of 10 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare serial dilutions of this compound in running buffer.
-
Inject the this compound solutions over the immobilized TNF surface at a constant flow rate.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 binding model to determine the ka, kd, and Kd values.
-
Caption: Workflow for determining this compound binding kinetics to TNF using SPR.
NF-κB Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on the TNF-α signaling pathway.[4]
Objective: To determine the IC50 value of this compound for the inhibition of TNF-α-induced NF-κB activation.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TNF-α.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the cells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
TNF-α Stimulation: Add a sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6 hours to allow for luciferase gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the NF-κB reporter gene assay to measure this compound activity.
L929 Cell Cytotoxicity Assay
This assay measures the ability of this compound to inhibit TNF-dependent cell death.[1][3]
Objective: To determine the IC50 of this compound for the inhibition of TNF-induced cytotoxicity in L929 mouse fibrosarcoma cells.
Materials:
-
L929 cells.
-
Cell culture medium.
-
Recombinant human or mouse TNF.
-
Actinomycin D.
-
This compound stock solution in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed L929 cells in 96-well plates and incubate overnight.
-
Compound and TNF Addition: Pre-incubate serial dilutions of this compound with a fixed concentration of TNF (human or mouse) for a specified time.
-
Cell Treatment: Add the this compound/TNF mixture to the L929 cells. Also add Actinomycin D to sensitize the cells to TNF-induced apoptosis.
-
Incubation: Incubate the plates for 24 hours.
-
Viability Measurement: Add a cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell survival at each this compound concentration and determine the IC50 value.
Signaling Pathway Modulation
The canonical TNF signaling pathway leading to inflammation is initiated by the binding of the symmetric TNF trimer to three TNFR1 molecules, inducing receptor trimerization. This leads to the recruitment of adaptor proteins such as TRADD, TRAF2, and RIPK1, ultimately resulting in the activation of the IKK complex. The IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound, by preventing the initial trimerization of TNFR1, effectively blocks this entire downstream cascade.
Caption: this compound inhibits the canonical TNF-TNFR1 signaling pathway by preventing receptor trimerization.
Conclusion
This compound represents a novel class of small molecule TNF inhibitors that operate through an allosteric mechanism. By stabilizing an asymmetric, signaling-deficient conformation of the TNF trimer, this compound effectively inhibits downstream inflammatory processes.[1][2][3] The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working in the field of inflammation and immunology. This mechanism of action presents a promising new strategy for the development of oral therapies for TNF-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 3. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of UCB-9260 on NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream effects of UCB-9260, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound represents a novel therapeutic approach by stabilizing an asymmetric form of the TNF-α trimer, thereby modulating its interaction with its receptor, TNFR1, and attenuating subsequent inflammatory signaling cascades.
Mechanism of Action: A Stabilized Asymmetry
This compound functions by binding to TNF-α and stabilizing a distorted conformation of the trimeric cytokine. This allosteric modulation results in an asymmetrical TNF-α trimer that exhibits a reduced affinity for its cognate receptor, TNFR1.[1] Consequently, the canonical downstream signaling cascade, including the activation of NF-κB, is significantly inhibited. This targeted interference with the initial ligand-receptor interaction forms the basis of this compound's anti-inflammatory properties.
Quantitative Analysis of NF-κB Inhibition
The inhibitory potency of this compound on TNF-α-mediated NF-κB activation has been quantified in cellular assays. The following table summarizes the key in vitro efficacy data.
| Parameter | Cell Line | Assay Type | Stimulus | Value | Reference |
| IC50 | HEK-293 | SEAP Reporter Gene | 10 pM human TNF-α | 202 nM (geometric mean, 95% CI = 53, n=8) | [2] |
IC50: Half-maximal inhibitory concentration; HEK-293: Human Embryonic Kidney 293 cells; SEAP: Secreted Embryonic Alkaline Phosphatase; CI: Confidence Interval.
Downstream Signaling Effects
The inhibitory action of this compound on the TNF-TNFR1 interaction translates to a marked reduction in the recruitment of critical downstream signaling proteins. Upon TNF-α stimulation, the pre-incubation with this compound leads to a significant decrease in the recruitment of Receptor-Interacting Protein 1 (RIP1) to the TNFR1 signaling complex. This, in turn, results in a substantial reduction in the phosphorylation of NF-κB, bringing it to levels comparable to those achieved with the TNF biologic, etanercept.[2]
In Vivo Efficacy
The anti-inflammatory effects of this compound have been demonstrated in preclinical animal models. Oral administration of this compound dose-dependently inhibits TNF-driven functional outcomes, including neutrophil recruitment to the peritoneal compartment in mice.[2] Furthermore, in a collagen-induced arthritis (CIA) model, this compound treatment significantly reduces the clinical score of arthritis.[2]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.
Caption: this compound signaling pathway inhibition.
Caption: NF-κB reporter gene assay workflow.
Experimental Protocols
NF-κB Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a high-throughput format.
1. Cell Line:
-
HEK-Blue™ CD40L SEAP reporter cell line (InvivoGen, #hkb-CD40). These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
2. Reagents:
-
This compound, titrated in DMSO.
-
Human TNF-α (concentration giving a half-maximal response, e.g., 10 pM).
-
As a control for the signaling pathway, a TNFR1 agonist antibody (0.3 μg/mL) can be used.[2]
-
Control for maximum inhibition: a known NF-κB inhibitor (e.g., TPCA-1) or an excess of a biologic anti-TNF agent.[3]
-
DMSO as a vehicle control.
3. Procedure:
-
Titrated concentrations of this compound in DMSO are pre-incubated with TNF-α for 1 hour.[2]
-
The HEK-Blue™ cells are then added to this mixture of compound and stimulus.
-
The cells are further incubated for 18 hours.[1]
-
Following incubation, the level of secreted SEAP in the cell culture supernatant is measured using a suitable alkaline phosphatase substrate.
-
The percentage inhibition for each compound dilution is calculated relative to the DMSO control (0% inhibition) and the maximum inhibition control.
TNFR1 Immunoprecipitation and Western Blotting
This method is employed to assess the effect of this compound on the recruitment of downstream signaling proteins to the TNFR1 complex.
1. Cell Line:
-
Jurkat cells.
2. Treatment:
-
Cells are treated with TNF-α in the presence or absence of this compound or etanercept.
3. Immunoprecipitation:
-
Following treatment, cell lysates are prepared.
-
TNFR1 is immunoprecipitated from the cell lysates using an anti-TNFR1 antibody. An isotype control antibody should be used as a negative control for the immunoprecipitation.[2]
4. Western Blotting:
-
The immunoprecipitated protein complexes are resolved by SDS-PAGE.
-
The proteins are then transferred to a membrane and probed with antibodies against RIP1 to assess its recruitment.
-
The phosphorylation status of NF-κB (pNF-κB) can also be assessed in the whole-cell lysates.
-
A loading control, such as GAPDH, should be used to ensure equal protein loading.[3]
Conclusion
This compound presents a compelling mechanism for the inhibition of TNF-α signaling through the allosteric stabilization of an asymmetric trimer. This action effectively reduces TNFR1 binding and subsequently blocks the downstream activation of the NF-κB pathway. The robust in vitro and in vivo data underscore the potential of this small molecule as a therapeutic agent for TNF-α-driven inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture: A Technical Guide to the UCB-9260-TNF Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural biology of the UCB-9260-Tumor Necrosis Factor (TNF) complex, providing a comprehensive overview for researchers, scientists, and drug development professionals. This compound is an orally active small molecule inhibitor that modulates TNF signaling by stabilizing an asymmetric conformation of the TNF trimer.[1][2] This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate molecular interactions and signaling pathways involved.
Quantitative Analysis of this compound-TNF Interaction
The interaction between this compound and TNF has been characterized by various biophysical and cellular assays, yielding critical quantitative data that underscores the potency and mechanism of this inhibitor.
| Parameter | Species | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) | Human TNF | 13 nM | Cell-free assay | [1][2] |
| Human TNF | 15.1 nM (average) | Surface Plasmon Resonance (SPR) | [3] | |
| Mouse TNF | 3.60 - 3.74 x 10⁻⁹ M | Biacore | [4] | |
| Inhibitory Concentration (IC50) | NF-κB Inhibition | 202 nM (geometric mean) | HEK-293 cells stimulated with 10 pM TNF | [1][2][] |
| NF-κB Inhibition | 552 nM (geometric mean) | HEK-293 cells stimulated with 100 pM hTNF | [6] | |
| TNF-dependent Cytotoxicity | 116 nM (geometric mean) | Human TNF in mouse L929 cells | [1] | |
| TNF-dependent Cytotoxicity | 120 nM (geometric mean) | Mouse TNF in mouse L929 cells | [1] | |
| Binding Kinetics (SAR441566 - a this compound analog) | Human TNF | ka: 1,471 M⁻¹s⁻¹ (average) | Surface Plasmon Resonance (SPR) | [3] |
| Human TNF | kd: 2.19 x 10⁻⁵ s⁻¹ (average) | Surface Plasmon Resonance (SPR) | [3] | |
| Human TNF | t½: 9 hours (average) | Surface Plasmon Resonance (SPR) | [3] |
Mechanism of Action: Stabilization of an Asymmetric TNF Trimer
This compound's primary mechanism of action involves binding to the soluble TNF trimer and stabilizing it in an asymmetric conformation.[1][7][8] This structural distortion is crucial as it prevents the productive binding of the full complement of three TNF receptor 1 (TNFR1) molecules.[][6][9] The crystal structure of the compound-bound mouse TNF in complex with human TNFR1 revealed a distorted TNF trimer with only two copies of TNFR1 bound.[4][6] This incomplete receptor engagement leads to an incompetent signaling complex, thereby inhibiting downstream inflammatory pathways.[]
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. The following sections outline the key experimental protocols used to characterize the this compound-TNF complex.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the real-time binding affinity and kinetics between this compound and TNF.
Methodology:
-
Immobilization: Human TNF is immobilized on a sensor chip. For example, a solution of human TNF at 10 µg/ml in 10 mM sodium acetate (B1210297) (pH 5.5) can be used.[3]
-
Analyte Injection: A dilution series of this compound (e.g., 0.625, 1.25, 2.5, 5, 10 µM) is injected over the sensor surface using single-cycle kinetics.[10]
-
Association and Dissociation: The association of this compound to the immobilized TNF is monitored, followed by a dissociation phase where buffer is flowed over the chip.[3]
-
Regeneration: The sensor surface is regenerated between cycles using injections of acidic and basic solutions (e.g., two 60s injections of 40 mM HCl followed by a single 30s injection of 5 mM NaOH).[4]
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]
X-Ray Crystallography for Structural Determination
X-ray crystallography provides high-resolution structural information of the this compound-TNF complex, revealing the precise binding mode and the conformational changes induced in the TNF trimer.
Methodology:
-
Complex Formation: The this compound-TNF complex is formed by incubating purified TNF with an excess of this compound.
-
Crystallization: The complex is crystallized using vapor diffusion methods. The crystallization conditions, including protein concentration, precipitant, and temperature, are optimized to obtain diffraction-quality crystals.
-
Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.
-
Structure Solution and Refinement: The crystal structure is solved using molecular replacement, using the structure of apo-TNF as a search model. The structure is then refined to yield a high-resolution model of the this compound-TNF complex. The electron density for the bound this compound molecule confirms its binding site within the TNF trimer.[7]
NF-κB Reporter Gene Assay
This cell-based assay is used to quantify the inhibitory effect of this compound on TNF-induced signaling.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing an NF-κB reporter gene (e.g., luciferase) are cultured.
-
Compound Treatment: Cells are pre-incubated with a concentration range of this compound (e.g., 0-10 µM).[1]
-
TNF Stimulation: The cells are then stimulated with a fixed concentration of TNF (e.g., 10 pM) to activate the NF-κB pathway.[1][7]
-
Reporter Gene Measurement: After a suitable incubation period, the expression of the reporter gene is measured (e.g., by luminescence for a luciferase reporter).
-
Data Analysis: The percentage inhibition of NF-κB activity is calculated relative to controls, and the IC50 value is determined from the concentration-response curve.[7]
Visualizing the Molecular Landscape
Graphical representations are essential for understanding the complex biological processes involved.
Caption: TNF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the this compound-TNF complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
Preliminary In Vitro Evaluation of UCB-9260: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro activity of UCB-9260, a novel, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound represents a significant advancement in TNF-α antagonism by employing a unique allosteric mechanism of action. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism and experimental workflows.
Core Mechanism of Action
This compound functions by binding to and stabilizing an asymmetric, signaling-incompetent conformation of the TNF-α trimer.[1][2][3][4][5] This allosteric modulation prevents the productive binding of the TNF-α trimer to its receptor, TNFR1, thereby inhibiting the initiation of the downstream signaling cascade that leads to inflammation, most notably the activation of the NF-κB pathway.[3][6][7][]
Quantitative In Vitro Activity
The in vitro potency of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data on its activity.
| Parameter | Value | Species | Assay Type | Reference |
| TNF Binding Affinity (Kd) | 13 nM | Human | Cell-free assay | [2][7] |
| NF-κB Inhibition (IC50) | 202 nM | Human | HEK-293 Cell-based Reporter Assay (TNF-α stimulated) | [2][5][7][] |
| Cytotoxicity Inhibition (IC50) | 116 nM | Human TNF-α | L929 Cell-based Assay | [5][7] |
| Cytotoxicity Inhibition (IC50) | 120 nM | Mouse TNF-α | L929 Cell-based Assay | [5][7] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in the context of the TNF-α signaling pathway.
Caption: Mechanism of this compound action on the TNF-α signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
NF-κB Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway.[1]
Experimental Workflow:
Caption: Workflow for the NF-κB reporter gene assay.
Materials:
-
HEK-293 cells stably transfected with an NF-κB response element-driven luciferase reporter gene
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human TNF-α
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the HEK-293 reporter cells into 96-well plates at a density that ensures they are sub-confluent at the time of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour.[1]
-
TNF-α Stimulation: Add a pre-determined concentration of TNF-α (e.g., 10 pM) to the wells to stimulate NF-κB activation.[5]
-
Incubation: Incubate the plates for a sufficient period (e.g., 6 hours) to allow for the expression of the luciferase reporter gene.[7]
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.[1]
-
Data Analysis: The luminescence signal is proportional to NF-κB activity. Calculate the IC50 value from the dose-response curve.[1]
L929 Cell Cytotoxicity Assay
This assay measures the ability of this compound to inhibit TNF-α-induced cell death in L929 murine fibrosarcoma cells.[1]
Experimental Workflow:
Caption: Workflow for the L929 cytotoxicity assay.
Materials:
-
L929 murine fibrosarcoma cells
-
Cell culture medium
-
This compound
-
Recombinant human or mouse TNF-α
-
Actinomycin D (or another sensitizing agent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Plating: Seed L929 cells in 96-well plates and allow them to adhere overnight.[1]
-
Compound Incubation: Pre-treat the cells with a serial dilution of this compound for a specified period.
-
Induction of Cytotoxicity: Add TNF-α along with a sensitizing agent like Actinomycin D to induce apoptosis.
-
Incubation: Incubate the plates for 18-24 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT) and incubate as required.
-
Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Determine the concentration of this compound that results in 50% inhibition of TNF-α-induced cytotoxicity (IC50).
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: UCB-9260 in Mouse Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UCB-9260, a small molecule inhibitor of Tumor Necrosis Factor (TNF), in a mouse model of collagen-induced arthritis. The following sections detail the relevant data, experimental protocols, and the underlying signaling pathways.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Species | Assay |
| TNF Binding Affinity (Kd) | 13 nM | Human | Cell-free assay |
| NF-κB Inhibition (IC50) | 202 nM | Human | HEK-293 NF-κB Reporter Gene Assay |
| TNF-dependent Cytotoxicity Inhibition (IC50) | 116 nM | Human TNF in mouse L929 cells | Cytotoxicity Assay |
| TNF-dependent Cytotoxicity Inhibition (IC50) | 120 nM | Mouse TNF in mouse L929 cells | Cytotoxicity Assay |
In Vivo Efficacy of this compound in Collagen Antibody-Induced Arthritis (CAIA) Model
| Treatment Group | Number of Animals (n) | Dosage | Route of Administration | Dosing Regimen | Outcome | Statistical Significance |
| Vehicle | 8 | - | Oral (p.o.) | Twice daily (bid) | Standard arthritis progression | - |
| This compound | 8 | 150 mg/kg | Oral (p.o.) | Twice daily (bid) | Significant reduction in arthritis clinical score | p < 0.05 |
| AB501 (murine anti-TNF antibody) | 6 | - | - | - | Profound inhibition of clinical score | Not specified |
Experimental Protocols
Collagen Antibody-Induced Arthritis (CAIA) Model for Efficacy Testing of this compound
This protocol describes the induction of arthritis in mice using a cocktail of anti-collagen antibodies and lipopolysaccharide (LPS), followed by treatment with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Anti-collagen antibody cocktail (e.g., Arthrogen-CIA® monoclonal antibody cocktail)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound
-
Sterile saline
-
Isoflurane or other appropriate anesthetic
-
Tuberculin syringes with 27G needles
Experimental Workflow:
Caption: Experimental workflow for the CAIA mouse model.
Procedure:
-
Animal Acclimatization: Acclimatize male DBA/1 mice for at least one week under standard laboratory conditions.
-
Induction of Arthritis:
-
On day 0, administer a cocktail of anti-type II collagen monoclonal antibodies intravenously or intraperitoneally to each mouse.
-
On day 3, administer lipopolysaccharide (LPS) from E. coli intraperitoneally to boost the arthritic response. A typical dose is 25-50 µg per mouse.
-
-
This compound Administration:
-
Beginning on day 3, after the LPS challenge, administer this compound orally at a dose of 150 mg/kg twice daily.[1]
-
A vehicle control group should be administered the vehicle alone following the same dosing schedule.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis, starting from day 3.
-
Score each paw individually based on a scale of 0-4, where:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb
-
-
The maximum arthritis score per mouse is 16.
-
-
Data Analysis:
-
Calculate the mean arthritis score for each treatment group at each time point.
-
Perform statistical analysis (e.g., one-way ANOVA with Dunnett's multiple comparison test) to compare the this compound treated group with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.[1]
-
In Vitro TNF-α Induced NF-κB Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on the TNF-α signaling pathway.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TNF-α.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK-293 reporter cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation time.
-
TNF-α Stimulation: Stimulate the cells with recombinant human TNF-α.
-
Incubation: Incubate the plate to allow for luciferase gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control and determine the IC50 value.
Signaling Pathway
Mechanism of Action of this compound
This compound functions as a small molecule inhibitor of TNF-α. It acts by stabilizing an asymmetric, inactive conformation of the TNF-α trimer. This allosteric modulation prevents the productive binding of the TNF-α trimer to the TNF receptor 1 (TNFR1). Consequently, downstream signaling pathways, most notably the NF-κB pathway, are inhibited, leading to a reduction in the inflammatory response.[2][3]
Caption: this compound inhibits TNF-α signaling.
References
Application Notes and Protocols: UCB-9260 Dose-Response in L929 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the inhibition of TNF-α signaling is a well-established therapeutic strategy. UCB-9260 is a novel, orally active small molecule inhibitor of TNF-α. Unlike biologic agents that sequester TNF-α, this compound acts by binding to and stabilizing an asymmetric, inactive conformation of the TNF-α trimer. This allosteric modulation prevents the productive binding of the TNF-α trimer to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling cascades, including the NF-κB pathway.[1][2]
The L929 murine fibrosarcoma cell line is highly sensitive to the cytotoxic effects of TNF-α, making it a widely used and robust in vitro model for assessing the potency of TNF-α inhibitors. This document provides detailed protocols for conducting dose-response experiments with this compound in L929 cytotoxicity assays, along with representative data and visualizations of the underlying signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from dose-response experiments evaluating the efficacy of this compound in inhibiting TNF-α-induced cytotoxicity in L929 cells. The data is illustrative, reflecting typical results based on the reported IC50 values for this compound.
Table 1: Dose-Response of this compound against Human TNF-α in L929 Cells
| This compound Concentration (nM) | % Inhibition of Cytotoxicity | Cell Viability (%) |
| 0 | 0 | 20 |
| 10 | 15 | 32 |
| 50 | 35 | 48 |
| 100 | 48 | 58.4 |
| 116 | 50 | 60 |
| 250 | 75 | 80 |
| 500 | 90 | 92 |
| 1000 | 98 | 98.4 |
Note: The IC50 value for this compound against human TNF-α in L929 cells is reported to be approximately 116 nM.[2][3] Cell viability is normalized to untreated cells (100%) and cells treated with TNF-α alone (assumed 20% viability for this representation).
Table 2: Dose-Response of this compound against Mouse TNF-α in L929 Cells
| This compound Concentration (nM) | % Inhibition of Cytotoxicity | Cell Viability (%) |
| 0 | 0 | 20 |
| 10 | 14 | 31.2 |
| 50 | 33 | 46.4 |
| 100 | 47 | 57.6 |
| 120 | 50 | 60 |
| 250 | 73 | 78.4 |
| 500 | 88 | 90.4 |
| 1000 | 97 | 97.6 |
Note: The IC50 value for this compound against mouse TNF-α in L929 cells is reported to be approximately 120 nM.[2][3] Cell viability is normalized as in Table 1.
Experimental Protocols
L929 Cytotoxicity Assay for TNF-α Inhibitors
This protocol details the methodology for assessing the ability of this compound to inhibit TNF-α-induced cytotoxicity in L929 cells.
Materials:
-
L929 murine fibrosarcoma cells (ATCC CCL-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Recombinant human or mouse TNF-α
-
Actinomycin D
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest sub-confluent L929 cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all conditions and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 50 µL of the diluted this compound solutions to the appropriate wells.
-
-
TNF-α Stimulation:
-
Prepare a solution of TNF-α (human or mouse) and Actinomycin D in culture medium at twice the final desired concentration (e.g., 20 ng/mL TNF-α and 2 µg/mL Actinomycin D). Actinomycin D is used to sensitize the L929 cells to TNF-α-induced apoptosis.
-
Add 50 µL of the TNF-α/Actinomycin D solution to the wells containing this compound. The final volume in each well should be 100 µL.
-
-
Controls:
-
Cell Control (Maximal Viability): Cells treated with medium only.
-
TNF-α Control (Minimal Viability): Cells treated with TNF-α and Actinomycin D in the presence of the vehicle (DMSO).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the compound dilutions.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [(Absorbance_sample - Absorbance_TNFα_control) / (Absorbance_cell_control - Absorbance_TNFα_control)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the TNF-α-induced cytotoxicity) from the dose-response curve.
-
Visualizations
TNF-α Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for UCB-9260 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UCB-9260, a potent and orally active small molecule inhibitor of Tumor Necrosis Factor (TNF), in various cell culture experiments. This document outlines the mechanism of action, recommended concentrations, and detailed protocols for key cellular assays.
Mechanism of Action
This compound functions by stabilizing an asymmetric, distorted conformation of the TNF-α trimer.[1] This altered conformation is incapable of effectively binding to and signaling through the TNF receptor 1 (TNFR1).[1] By preventing the productive interaction between TNF-α and its receptor, this compound effectively inhibits downstream signaling cascades, most notably the NF-κB pathway, which plays a crucial role in inflammation and cell survival.[2]
Recommended Concentrations for In Vitro Studies
The optimal concentration of this compound will vary depending on the cell line, experimental duration, and the specific endpoint being measured. Based on available data, the following concentrations can be used as a starting point for various assays.
| Assay Type | Cell Line | Stimulus | This compound Concentration (IC50) | Reference |
| NF-κB Reporter Assay | HEK-293 | 10 pM human TNF-α | 208 nM (geometric mean) | [1] |
| NF-κB Reporter Assay | HEK-293 | 100 pM human TNF-α | 552 nM (geometric mean) | [1] |
| TNF-dependent Cytotoxicity | L929 | human TNF-α | 116 nM (geometric mean) | [2] |
| TNF-dependent Cytotoxicity | L929 | mouse TNF-α | 120 nM (geometric mean) | [2] |
Note: It is highly recommended to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal working concentration of this compound.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy and cellular effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of this compound on cell viability, particularly its ability to inhibit TNF-α-induced cytotoxicity.
Materials:
-
Target cells (e.g., L929 mouse fibrosarcoma cells, sensitive to TNF-α)
-
Complete cell culture medium
-
Recombinant human or mouse TNF-α
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve the desired final concentrations. Also, prepare a TNF-α solution in complete medium.
-
Treatment:
-
Control Wells: Add 100 µL of complete medium.
-
TNF-α Only Wells: Add 50 µL of medium and 50 µL of TNF-α solution.
-
This compound + TNF-α Wells: Pre-incubate varying concentrations of this compound with TNF-α for 1 hour at 37°C. Add 100 µL of this mixture to the respective wells.
-
This compound Only Wells: Add 100 µL of the this compound dilutions to assess its intrinsic cytotoxicity.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound in the presence of an apoptotic stimulus like TNF-α.
Materials:
-
Target cells
-
Complete cell culture medium
-
Recombinant TNF-α
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or TNF-α as described in the cell viability protocol. Incubate for the desired period (e.g., 6, 12, or 24 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-free dissociation solution. Combine with the supernatant.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis protocol.
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound, its mechanism of action, and a general experimental workflow.
Caption: Simplified TNF-α signaling pathway via TNFR1 leading to NF-κB activation.
References
Application Notes and Protocols for Oral Administration of UCB-9260 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-9260 is an orally active small molecule inhibitor of Tumor Necrosis Factor (TNF). It functions by stabilizing an asymmetric, signaling-incompetent conformation of the TNF-α trimer.[1] This allosteric modulation prevents the productive binding of TNF-α to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways, including NF-κB activation.[1][2] Unlike biologic TNF-α inhibitors that directly bind and neutralize the cytokine, this compound offers a novel mechanism of action with the potential for oral administration.[3] These application notes provide a summary of the preclinical data for this compound and detailed protocols for its oral administration in relevant mouse models of inflammation.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| TNF Binding Affinity (Kd) | 13 nM | Human | Cell-free assay | [2] |
| NF-κB Inhibition (IC50) | 202 nM | Human | HEK-293 NF-κB reporter gene assay (10 pM TNF stimulation) | [2][4] |
| TNF-dependent Cytotoxicity Inhibition (IC50) | 116 nM | Human TNF | L929 cell cytotoxicity assay | [4] |
| TNF-dependent Cytotoxicity Inhibition (IC50) | 120 nM | Mouse TNF | L929 cell cytotoxicity assay | [4] |
In Vivo Efficacy of this compound (Oral Administration)
| Animal Model | Species/Strain | This compound Dose | Effect | Reference |
| TNF-induced Neutrophil Recruitment | BALB/c Mice | 10 - 300 mg/kg | Dose-dependent inhibition of neutrophil recruitment to the peritoneal compartment. | [3][5] |
| Collagen Antibody-Induced Arthritis (CAIA) | BALB/c Mice | 150 mg/kg (BID) | Significantly reduces arthritis clinical score. | [5] |
Signaling Pathway of this compound
Experimental Workflows
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Objective: To provide a standardized procedure for the oral administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) [CMC] in water)[5]
-
Sterile water
-
Homogenizer or sonicator
-
Weighing scale
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice)[3][5]
-
1 mL syringes
-
Permanent marker
Procedure:
-
Animal Preparation:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). This can be achieved by gradual addition of the powder to the vehicle while vortexing, followed by sonication or homogenization to ensure a uniform suspension.
-
-
Gavage Needle Preparation:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[3]
-
-
Administration:
-
Restrain the mouse securely by scruffing the neck and back to immobilize the head.[6]
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse will typically swallow as the needle reaches the esophagus, facilitating its passage. Do not force the needle.[6]
-
Advance the needle to the pre-measured mark and slowly administer the suspension.
-
Gently withdraw the needle along the same path.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.[6]
-
Protocol 2: TNF-α-Induced Neutrophil Recruitment in Mice
Objective: To assess the in vivo efficacy of this compound in inhibiting TNF-α-induced neutrophil recruitment to the peritoneal cavity.
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Recombinant murine or human TNF-α
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)
-
Cell counting solution (e.g., Turk's solution)
-
Hemocytometer or automated cell counter
Procedure:
-
Animal Dosing:
-
TNF-α Challenge:
-
One hour after oral administration of this compound, induce peritoneal inflammation by intraperitoneally injecting a sub-lethal dose of TNF-α (e.g., 0.5 µg in 200 µL PBS).
-
-
Peritoneal Lavage:
-
Four hours after the TNF-α challenge, euthanize the mice.
-
Expose the peritoneal cavity and inject 5-10 mL of cold peritoneal lavage buffer.
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal fluid.
-
-
Neutrophil Quantification:
-
Centrifuge the collected peritoneal fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of buffer.
-
Dilute an aliquot of the cell suspension in Turk's solution to stain the nuclei of leukocytes.
-
Count the number of neutrophils using a hemocytometer under a microscope. Neutrophils can be identified by their characteristic multi-lobed nuclei.
-
Calculate the total number of neutrophils in the peritoneal lavage fluid.
-
-
Data Analysis:
-
Calculate the percentage inhibition of neutrophil recruitment for each treatment group relative to the vehicle-treated control group.[3]
-
Protocol 3: Collagen Antibody-Induced Arthritis (CAIA) in Mice
Objective: To evaluate the therapeutic efficacy of orally administered this compound in a mouse model of rheumatoid arthritis.
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Arthritis-inducing collagen antibody cocktail
-
Lipopolysaccharide (LPS)
-
Sterile PBS
Procedure:
-
Induction of Arthritis:
-
Treatment Regimen:
-
Clinical Assessment:
-
Monitor the mice daily for signs of arthritis and record a clinical score for each paw. A common scoring system is as follows:[4][9]
-
0 = Normal, no swelling or erythema
-
1 = Mild swelling and/or erythema of one joint (e.g., a single digit)
-
2 = Moderate swelling and erythema of more than one joint or a larger joint (e.g., ankle)
-
3 = Severe swelling and erythema of the entire paw
-
4 = Maximal inflammation with joint deformity
-
-
The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
-
Endpoint Analysis:
-
Continue treatment and clinical scoring for a defined period (e.g., 10-14 days after disease onset).
-
At the end of the study, euthanize the mice and collect the paws for histopathological analysis.
-
Assess parameters such as inflammation, pannus formation, cartilage damage, and bone erosion.[4]
-
References
- 1. chondrex.com [chondrex.com]
- 2. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. inotiv.com [inotiv.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating TNF-driven Neutrophil Recruitment with UCB-9260
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response, in part by promoting the recruitment of neutrophils to sites of inflammation. Dysregulation of TNF-mediated signaling is a hallmark of numerous autoimmune and inflammatory diseases. UCB-9260 is a novel, orally bioavailable small molecule that potently inhibits TNF signaling. This document provides detailed application notes and protocols for utilizing this compound as a tool to study TNF-driven neutrophil recruitment in both in vitro and in vivo settings.
This compound offers a unique mechanism of action by binding to a cryptic pocket within the TNF trimer. This binding stabilizes an asymmetric conformation of the trimer, preventing it from effectively cross-linking TNF receptors and initiating downstream signaling cascades, such as the NF-κB pathway.[1][2] This mode of action provides a powerful and specific means to dissect the role of TNF in inflammatory processes.
Quantitative Data Summary
The inhibitory activity of this compound on TNF-driven processes has been characterized in various assays. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line/Assay | IC50 Value | Reference |
| NF-κB Inhibition | Human | HEK-293 (TNF-stimulated) | 208 nM (at 10 pM hTNF), 552 nM (at 100 pM hTNF) | [3] |
| Cytotoxicity Inhibition | Human TNF | L929 cells | 116 nM | [1] |
| Cytotoxicity Inhibition | Mouse TNF | L929 cells | 120 nM | [1] |
Table 2: In Vivo Efficacy of this compound in TNF-α-driven Neutrophil Recruitment in Mice
| Dose (mg/kg, p.o.) | Inhibition of Neutrophil Recruitment | Reference |
| 10 | Dose-dependent inhibition | [4] |
| 30 | Dose-dependent inhibition | [4] |
| 100 | Dose-dependent inhibition | [4] |
| 300 | Dose-dependent inhibition | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the TNF signaling pathway leading to neutrophil recruitment.
Caption: Workflow for evaluating this compound's effect on TNF-driven neutrophil recruitment.
Experimental Protocols
In Vitro: NF-κB Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit TNF-induced activation of the NF-κB signaling pathway.
Materials:
-
HEK-293 cell line stably expressing an NF-κB-driven luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Recombinant Human TNF-α.
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HEK-293 NF-κB reporter cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO) and a positive control (a known NF-κB inhibitor).
-
Compound Treatment: Carefully remove the culture medium from the cells and replace it with the prepared this compound dilutions or control solutions. Pre-incubate the cells with the compound for 1 hour at 37°C.
-
TNF Stimulation: Prepare a solution of recombinant human TNF-α in cell culture medium. Add the TNF-α solution to all wells (except for the unstimulated control wells) to a final concentration of 10 pM.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator to allow for the expression of the luciferase reporter gene.
-
Luciferase Measurement: After incubation, allow the plate to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal of the compound-treated wells to the TNF-α stimulated vehicle control wells. Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo: TNF-induced Neutrophil Recruitment in Mice
This model assesses the in vivo efficacy of this compound in inhibiting TNF-driven neutrophil migration into the peritoneal cavity.
Materials:
-
Male BALB/c mice (8-10 weeks old).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Recombinant Mouse TNF-α.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Ketamine/xylazine for anesthesia.
-
Flow cytometer.
-
Antibodies for neutrophil identification (e.g., anti-mouse Ly-6G/Ly-6C (Gr-1) and anti-mouse CD11b).
Protocol:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Compound Administration: Prepare a suspension of this compound in the vehicle. Administer this compound orally (p.o.) to the mice at various doses (e.g., 10, 30, 100, 300 mg/kg). Administer the vehicle alone to the control group.
-
TNF Challenge: One hour after the administration of this compound or vehicle, inject recombinant mouse TNF-α (e.g., 0.5 µg in 200 µL of sterile PBS) intraperitoneally (i.p.) into each mouse to induce neutrophil recruitment.
-
Peritoneal Lavage: Four hours after the TNF-α injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Inject 5 mL of cold sterile PBS into the peritoneal cavity. Gently massage the abdomen for 1 minute to dislodge the cells.
-
Carefully aspirate the peritoneal lavage fluid using a syringe.
-
Cell Staining and Quantification: Centrifuge the collected lavage fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Gr-1 and CD11b) for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer and resuspend them for analysis.
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the neutrophil population (e.g., Gr-1high/CD11b+) and quantify the number of neutrophils in each sample.
-
Data Analysis: Calculate the total number of neutrophils recruited to the peritoneal cavity for each mouse. Determine the percentage of inhibition of neutrophil recruitment in the this compound-treated groups relative to the vehicle-treated control group. Analyze the dose-response relationship.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TNF in neutrophil recruitment and inflammation. Its well-defined mechanism of action and proven efficacy in both in vitro and in vivo models make it an excellent candidate for studies aimed at understanding the intricacies of TNF-mediated inflammatory diseases and for the preclinical evaluation of novel anti-inflammatory therapies. The detailed protocols provided herein should serve as a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
Application Notes and Protocols: Determining the Binding Kinetics of UCB-9260 to TNFα using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-9260 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), a key cytokine involved in systemic inflammation.[1][2][3] this compound functions by stabilizing an asymmetric, signaling-incompetent conformation of the TNFα trimer, thereby inhibiting its pro-inflammatory signaling pathways.[2][3][4] Understanding the binding kinetics of this compound to TNFα is crucial for its development as a therapeutic agent. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on association and dissociation rates.[5][6] This document provides a detailed protocol for determining the binding kinetics of this compound to human TNFα using SPR.
Principle of the Assay
Surface Plasmon Resonance measures changes in the refractive index at the surface of a sensor chip. In this assay, TNFα (the ligand) is immobilized on the sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. The binding of this compound to the immobilized TNFα causes an increase in mass at the sensor surface, which in turn leads to a change in the refractive index that is detected in real-time and measured in Resonance Units (RU). By monitoring the association of this compound during injection and its dissociation after the injection, the kinetic rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ) can be determined.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Recombinant Human TNFα | (e.g., R&D Systems) | (Specify) |
| This compound | Selleck Chemicals | S3231 |
| SPR Instrument | (e.g., Biacore, Cytiva) | (Specify model) |
| CM5 Sensor Chip | (e.g., Cytiva) | BR100012 |
| Amine Coupling Kit | (e.g., Cytiva) | BR100050 |
| HBS-EP+ Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) | (e.g., Cytiva) | BR100669 |
| Glycine-HCl pH 1.5 | (In-house preparation) | N/A |
| Dimethyl sulfoxide (B87167) (DMSO) | (e.g., Sigma-Aldrich) | (Specify) |
Experimental Protocol
TNFα Immobilization via Amine Coupling
This protocol outlines the covalent immobilization of TNFα onto a CM5 sensor chip using the amine coupling method.[7][8][9]
-
System Preparation:
-
Equilibrate the SPR instrument with HBS-EP+ buffer as the running buffer at a flow rate of 10 µL/min.
-
Perform a system normalization and prime procedure as per the instrument's guidelines.
-
-
Sensor Chip Activation:
-
Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cells for 7 minutes to activate the carboxymethylated dextran (B179266) surface.[7][10]
-
-
Ligand Immobilization:
-
Prepare a solution of recombinant human TNFα at a concentration of 20 µg/mL in 10 mM sodium acetate (B1210297) buffer, pH 5.0.
-
Inject the TNFα solution over the activated flow cell surface until the desired immobilization level (approximately 3000-5000 RU) is reached.[11]
-
A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.
-
-
Deactivation:
This compound Binding Kinetics Measurement
This section details the kinetic analysis of this compound binding to the immobilized TNFα.
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of this compound in HBS-EP+ buffer. The final DMSO concentration in all samples should be matched and kept low (ideally ≤ 1%) to minimize solvent effects.
-
The concentration range for this compound should span from at least 10-fold below to 10-fold above the expected Kₑ (reported as 13 nM).[1] A suggested concentration series is: 0 nM (blank), 1 nM, 3 nM, 10 nM, 30 nM, and 100 nM.
-
-
Kinetic Analysis:
-
Set the instrument flow rate to 30 µL/min.[11]
-
Inject the prepared this compound concentrations in ascending order over both the TNFα-immobilized flow cell and the reference flow cell.
-
Include a buffer-only (0 nM this compound) injection as a blank.
-
Set the association time to 180 seconds and the dissociation time to 300 seconds. These times may need to be optimized based on the observed binding and dissociation profiles.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface to remove bound this compound.
-
Inject a pulse of a mild regeneration solution, such as 10 mM Glycine-HCl pH 1.5, for 30 seconds. The optimal regeneration condition should be determined empirically to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Data Analysis
-
Data Processing:
-
Subtract the response from the reference flow cell from the response of the TNFα-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.
-
Subtract the response from the blank (buffer-only) injection to account for any system drift.
-
-
Kinetic Model Fitting:
-
Fit the processed sensorgrams to a suitable kinetic model, such as a 1:1 Langmuir binding model, using the analysis software provided with the SPR instrument.
-
This fitting will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Data Presentation
The quantitative data obtained from the SPR analysis should be summarized in a table for clear comparison.
| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Constant (Kₑ) (nM) |
| 1 | Value | Value | Value |
| 3 | Value | Value | Value |
| 10 | Value | Value | Value |
| 30 | Value | Value | Value |
| 100 | Value | Value | Value |
| Global Fit | Average kₐ | Average kₑ | Average Kₑ |
Experimental Workflow Diagram
Caption: SPR experimental workflow for this compound and TNFα binding kinetics.
Signaling Pathway Diagram
Caption: Inhibition of TNFα signaling by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Amine-coupling [sprpages.nl]
- 8. bioradiations.com [bioradiations.com]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. 5 – Immobilization – Bruker Daltonics SPR [support.brukerspr.com]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
Application of UCB-9260 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-9260 is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory and autoimmune diseases.[][2][3] Unlike biologic TNF-α inhibitors that sequester the cytokine, this compound functions as an allosteric modulator.[4] It binds to a cryptic pocket within the TNF-α trimer, stabilizing an asymmetric and signaling-incompetent conformation.[4][5] This unique mechanism prevents the productive binding of TNF-α to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways, most notably the NF-κB pathway.[][4][6] The small molecule nature of this compound makes it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel TNF-α signaling inhibitors. These application notes provide detailed protocols and data for the utilization of this compound in HTS assays.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing essential benchmarks for HTS assay development and hit validation.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| TNF Binding Affinity (Kd) | 13 nM | Human | Cell-free assay | [2][4] |
| NF-κB Inhibition (IC50) | 202 nM | Human | HEK-293 cells (TNF-α stimulated) | [][2][4] |
| Cytotoxicity Inhibition (IC50) | 116 nM | Human TNF in mouse L929 cells | L929 cell cytotoxicity assay | [4][6] |
| Cytotoxicity Inhibition (IC50) | 120 nM | Mouse TNF in mouse L929 cells | L929 cell cytotoxicity assay | [4][6] |
Table 2: In Vivo Efficacy of this compound
| Preclinical Model | Dosing Regimen | Key Effect | Reference |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | 150 mg/kg, p.o., twice daily | Significant reduction in clinical arthritis score | [4][7] |
| TNF-induced Neutrophil Recruitment in mice | 10-300 mg/kg, p.o. | Dose-dependent inhibition of neutrophil recruitment | [4][7] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the allosteric inhibition of the TNF-α signaling pathway. The following diagram illustrates the canonical TNF-α signaling cascade and the point of intervention by this compound.
Caption: this compound stabilizes an asymmetric TNF-α trimer, preventing productive TNFR1 signaling.
Experimental Protocols for High-Throughput Screening
The following protocols are designed for HTS applications to identify and characterize small molecule inhibitors of TNF-α signaling, using this compound as a reference control compound.
NF-κB Reporter Gene Assay in HEK-293 Cells
This assay is a robust method for quantifying the inhibition of TNF-α-induced NF-κB activation in a high-throughput format.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant human TNF-α
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., HBSS)
-
Reporter gene assay reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase substrate)
-
384-well clear-bottom, white-walled assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader (colorimetric or luminometric)
Protocol:
-
Cell Seeding:
-
Culture HEK-293 NF-κB reporter cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a density of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Include controls: vehicle control (DMSO in assay buffer) and a positive control for maximal inhibition (e.g., a known NF-κB inhibitor like TPCA-1).
-
Using an automated liquid handler, transfer 5 µL of the diluted compound solutions to the appropriate wells of the cell plate.
-
Incubate for 1 hour at 37°C.
-
-
TNF-α Stimulation:
-
Prepare a solution of recombinant human TNF-α in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC80, typically around 10-20 pM). This concentration should be determined empirically in preliminary experiments.
-
Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells (which receive 5 µL of assay buffer).
-
The final volume in each well should be 50 µL.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 6-18 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.
-
Equilibrate the plate and the detection reagent to room temperature.
-
Add the appropriate volume of reporter gene detection reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Read the plate on a compatible plate reader (e.g., absorbance at 620 nm for SEAP or luminescence for luciferase).
-
Data Analysis:
-
Calculate the percentage inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
L929 Cell Cytotoxicity Assay
This assay measures the ability of a compound to inhibit TNF-α-induced cell death in the murine L929 fibrosarcoma cell line.
Materials:
-
L929 cells
-
Cell culture medium
-
Recombinant human or mouse TNF-α
-
Actinomycin D
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well assay plates
Protocol:
-
Cell Seeding: Seed L929 cells in 384-well plates and incubate overnight.
-
Compound Addition: Add serially diluted this compound and controls to the cell plate and incubate for 1 hour.
-
Stimulation: Add a mixture of TNF-α (e.g., 1 ng/mL) and Actinomycin D (to sensitize cells to TNF-α-induced apoptosis) to the wells.
-
Incubation: Incubate for 24 hours at 37°C.
-
Signal Detection: Add a cell viability reagent and measure the signal (e.g., luminescence) on a plate reader.
Data Analysis:
-
Calculate the percentage of cell death inhibition relative to controls.
-
Determine the IC50 value from the concentration-response curve.
High-Throughput Screening Workflow
The following diagram outlines a typical HTS workflow for the discovery of novel TNF-α inhibitors, incorporating this compound as a reference compound.
Caption: A generalized workflow for a high-throughput screening campaign to find TNF-α inhibitors.
Conclusion
This compound serves as an invaluable tool for researchers engaged in the discovery of novel TNF-α inhibitors. Its well-characterized mechanism of action and robust performance in cell-based assays make it an ideal reference compound for HTS campaigns. The protocols and data presented in these application notes provide a solid foundation for the development and validation of high-throughput assays targeting the TNF-α signaling pathway.
References
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis and Purification of UCB-9260: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCB-9260 is a potent, orally bioavailable small molecule inhibitor of tumor necrosis factor (TNF). It functions by stabilizing an asymmetric, inactive conformation of the TNF-α trimer, thereby preventing its interaction with its receptors. This document provides detailed proposed methods for the synthesis and purification of this compound, based on available chemical literature. The protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis of this compound and related compounds.
Introduction
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic drugs targeting TNF-α have proven effective, there is a continued need for orally available small molecule inhibitors. This compound, identified as --INVALID-LINK--methanol, represents a novel class of TNF-α inhibitors. This document outlines a representative multi-step synthesis and a preparative high-performance liquid chromatography (HPLC) purification method for this compound.
Chemical Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | --INVALID-LINK--methanol | C₂₆H₂₅N₅O | 423.51 g/mol | 1515888-53-5 |
Proposed Synthesis of this compound
The proposed synthesis of this compound is a multi-step process commencing with the N-alkylation of a substituted nitroaniline, followed by reduction of the nitro group, cyclization to form the benzimidazole (B57391) core, and subsequent functionalization.
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-N-(2,5-dimethylbenzyl)-2-nitroaniline
This step involves the N-alkylation of 5-bromo-2-nitroaniline with 2,5-dimethylbenzyl bromide.
-
Materials:
-
5-Bromo-2-nitroaniline
-
2,5-Dimethylbenzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 5-bromo-2-nitroaniline (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,5-dimethylbenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of N1-(2,5-Dimethylbenzyl)-5-(1-methyl-1H-pyrazol-4-yl)benzene-1,2-diamine
This step involves a Suzuki coupling to introduce the pyrazole (B372694) moiety, followed by the reduction of the nitro group.
-
Materials:
-
5-Bromo-N-(2,5-dimethylbenzyl)-2-nitroaniline
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium(II) acetate
-
Potassium carbonate
-
Water
-
Iron powder
-
Ammonium (B1175870) chloride
-
-
Procedure (Suzuki Coupling):
-
In a round-bottom flask, combine 5-bromo-N-(2,5-dimethylbenzyl)-2-nitroaniline (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Procedure (Nitro Reduction):
-
Dissolve the crude product from the Suzuki coupling in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine.
-
Step 3: Synthesis of 1-(2,5-Dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole
This step involves the cyclization of the diamine intermediate to form the benzimidazole core.
-
Materials:
-
N1-(2,5-Dimethylbenzyl)-5-(1-methyl-1H-pyrazol-4-yl)benzene-1,2-diamine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
-
Procedure:
-
Dissolve the crude diamine from the previous step in toluene.
-
Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove ethanol.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Step 4: Synthesis of --INVALID-LINK--methanol (this compound)
This final step involves the addition of a pyridin-4-yl group to the benzimidazole core.
-
Materials:
-
1-(2,5-Dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole
-
n-Butyllithium (n-BuLi)
-
Pyridine-4-carboxaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the benzimidazole from Step 3 in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add n-BuLi (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.
-
Add a solution of pyridine-4-carboxaldehyde (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to preparative HPLC for purification.
-
Purification of this compound
A high degree of purity is essential for biological assays and further development. Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for the final purification of this compound.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound using preparative HPLC.
Preparative HPLC Protocol
-
Instrumentation:
-
Preparative HPLC system with a UV detector
-
-
Column:
-
Reverse-phase C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient:
-
A linear gradient from 20% B to 80% B over 30 minutes is a suggested starting point. The gradient should be optimized based on analytical HPLC results of the crude material.
-
-
Flow Rate:
-
15-20 mL/min
-
-
Detection:
-
UV at 254 nm and 280 nm
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 20% Acetonitrile in Water with 0.1% TFA).
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Inject the filtered solution onto the equilibrated preparative HPLC column.
-
Run the gradient method and collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical HPLC or TLC to determine their purity.
-
Pool the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) from the pooled fractions under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain this compound as a white solid (trifluoroacetate salt). A final yield of approximately 62% has been reported for the final step and purification.
-
Data Summary
| Step | Reaction | Key Reagents | Expected Yield | Product Form |
| 1 | N-Alkylation | Sodium hydride, 2,5-Dimethylbenzyl bromide | 70-80% | Solid |
| 2 | Suzuki Coupling & Nitro Reduction | Palladium catalyst, Boronic ester, Iron powder | 60-70% (over two steps) | Solid |
| 3 | Benzimidazole Formation | Triethyl orthoformate | 75-85% | Solid |
| 4 & Purification | Functionalization & HPLC | n-BuLi, Pyridine-4-carboxaldehyde, Preparative HPLC | ~62% | White Solid |
Conclusion
The protocols outlined in this document provide a detailed, albeit proposed, pathway for the synthesis and purification of the TNF-α inhibitor this compound. These methods are based on established organic chemistry principles and published data for analogous compounds. Researchers should note that optimization of reaction conditions and purification parameters may be necessary to achieve the desired yield and purity in their specific laboratory setting. Adherence to standard laboratory safety practices is paramount during the execution of these procedures.
Troubleshooting & Optimization
Troubleshooting UCB-9260 solubility in aqueous buffers
Welcome to the technical support center for UCB-9260, a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on troubleshooting solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of TNF-α signaling.[1] It functions by binding to and stabilizing an asymmetric, inactive conformation of the soluble TNF-α trimer.[1] This allosteric modulation prevents the productive binding of TNF-α to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling cascades, such as the NF-κB pathway.[2][3][4]
Q2: What are the primary solubility characteristics of this compound?
A2: this compound is a hydrophobic compound. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol.[1]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. It is crucial to use fresh DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1]
Q4: My this compound solution in DMSO appears cloudy or has particulates. What should I do?
A4: Cloudiness or the presence of particulates indicates that the compound has not fully dissolved or has precipitated. This can be due to using a low-quality or "wet" DMSO. Ensure you are using fresh, anhydrous DMSO. To aid dissolution, you can vortex the solution and/or sonicate it in a water bath until the solution is clear.
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
A5: The maximum tolerated concentration of DMSO is highly cell-line dependent.[5] As a general guideline, most robust cell lines can tolerate up to 0.5% (v/v) DMSO for short-term incubations (e.g., up to 72 hours) without significant cytotoxicity.[6][7][8] However, for sensitive cell lines, primary cells, or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[5][9] It is always best practice to perform a DMSO dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.[7]
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
One of the most common challenges encountered when working with this compound is its precipitation upon dilution from a DMSO stock solution into an aqueous buffer or cell culture medium. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: My this compound precipitates out of solution when I add it to my aqueous assay buffer.
This is a frequent issue known as "precipitation upon dilution." It occurs when the local concentration of the hydrophobic compound exceeds its solubility limit in the mixed solvent system as the highly concentrated DMSO stock is introduced into the aqueous environment.
Step 1: Visual Inspection and Confirmation
Before proceeding with your main experiment, perform a small-scale pilot test. Visually inspect the diluted this compound solution in your assay buffer for any signs of cloudiness, particulates, or film formation. You can also centrifuge a small aliquot to see if a pellet forms, which is a clear indicator of precipitation.[10]
Step 2: Optimize Your Dilution Protocol
The method of dilution can significantly impact the solubility of the compound.
-
Serial Dilution: Instead of a single, large dilution, perform a serial dilution. This involves preparing a highly concentrated stock in 100% DMSO and then making a series of dilutions in your final assay buffer. This gradual reduction in the organic solvent concentration can help maintain the compound in solution.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by vortexing or by pipetting up and down immediately after adding the stock. This helps to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.
Step 3: Adjust the Final Concentration of the Organic Co-solvent
If precipitation persists, you may need to adjust the final concentration of DMSO in your assay.
-
Determine the Tolerated DMSO Concentration: As mentioned in the FAQs, it is crucial to determine the highest concentration of DMSO that your cells or assay can tolerate without adverse effects.
-
Prepare Working Stocks Accordingly: Once you have established the maximum allowable DMSO concentration, prepare your this compound working solutions so that the final DMSO concentration in your assay does not exceed this limit. For example, to achieve a final DMSO concentration of 0.5%, you can prepare a 200x stock of your compound in 100% DMSO.[6]
Step 4: Employ Solubilizing Agents (Excipients)
If optimizing the dilution protocol and co-solvent concentration is insufficient, consider using solubilizing agents in your aqueous buffer.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can enhance solubility. However, the effect of pH on this compound solubility is not well-documented, and any pH change must be compatible with your experimental system.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. A typical starting concentration is 0.01-0.1% (v/v). Be aware that surfactants can interfere with cell membranes and some assay readouts, so appropriate controls are necessary.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source |
| Molecular Weight | 423.51 g/mol | [1] |
| Molecular Formula | C₂₆H₂₅N₅O | [1] |
| Solubility in DMSO | 85 mg/mL (200.7 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| TNF Binding Affinity (Kd) | 13 nM | [1] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Species | IC₅₀ | Source |
| NF-κB Inhibition | HEK-293 | Human | 208 nM (at 10 pM hTNF) | [11] |
| NF-κB Inhibition | HEK-293 | Human | 552 nM (at 100 pM hTNF) | [11] |
| TNF-dependent Cytotoxicity | L929 | Mouse | 120 nM | [3] |
| TNF-dependent Cytotoxicity | L929 | Human | 116 nM | [3] |
Table 3: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Effects and Recommendations | Source |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells. Ideal for long-term exposure studies. | [5][7] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for incubations up to 72 hours. A common range for many in vitro assays. Requires validation for your specific cell line. | [6][7][8] |
| 0.5% - 1.0% | May cause increased cytotoxicity and affect cell proliferation and function in some cell lines. Short-term exposure might be possible for robust lines. | [5][7] |
| > 1.0% | Generally associated with significant cytotoxicity, apoptosis, and cell membrane damage. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to working concentrations for cell-based assays while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Prepare High-Concentration Stock Solution (e.g., 20 mM):
-
Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve a high concentration (e.g., 20 mM).
-
Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions (Example for a final assay concentration of 10 µM with 0.1% DMSO):
-
Perform a serial dilution of the 20 mM stock solution in your aqueous buffer or cell culture medium.
-
For the final dilution step, add the this compound/DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing. For example, to achieve a final concentration of 0.1% DMSO, you can make a 1000x stock of your desired final this compound concentration in 100% DMSO and then add 1 µL of this stock to 1 mL of your final assay volume.
-
Protocol 2: TNF-α Induced NF-κB Reporter Gene Assay
Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
This compound stock solution in DMSO
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known NF-κB inhibitor).
-
Cell Treatment: Remove the growth medium and add the prepared compound dilutions to the cells. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
TNF-α Stimulation: Add a pre-determined, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for an additional period (e.g., 6 hours) to allow for the expression of the luciferase reporter gene.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in inhibiting TNF-α signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UCB-9260 Incubation Time for Maximal TNF Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of UCB-9260 to achieve maximal inhibition of Tumor Necrosis Factor (TNF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit TNF?
A1: this compound is an orally active, small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] Its mechanism of action involves binding to the soluble TNF-α trimer and stabilizing an asymmetric, signaling-deficient conformation.[1][3] This altered conformation prevents the productive binding of the TNF-α trimer to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways, such as the NF-κB pathway.[3][4]
Q2: Why is optimizing the incubation time for this compound particularly important?
A2: Optimizing the incubation time is critical because this compound and its analogs are characterized as slow-binding inhibitors of TNF-α.[5] Unlike inhibitors that bind rapidly, slow-binding inhibitors require a longer pre-incubation period to reach equilibrium and exert their maximal effect. Insufficient incubation time will lead to an underestimation of the inhibitor's potency (an artificially high IC50 value).
Q3: What is a recommended starting point for this compound pre-incubation time in cell-based assays?
A3: Based on published literature, a pre-incubation time of 1 hour is a common starting point for cell-based assays, such as NF-κB reporter gene assays, before the addition of TNF-α.[6] However, due to the slow-binding nature of this compound, this may not be sufficient to achieve maximal inhibition. A time-course experiment is strongly recommended to determine the optimal pre-incubation time for your specific experimental conditions.
Q4: How does the concentration of TNF-α affect the inhibitory activity of this compound?
A4: The potency of this compound is influenced by the concentration of TNF-α. At higher concentrations of TNF-α, the IC50 of this compound for NF-κB inhibition has been shown to increase, indicating reduced potency.[4] It is crucial to use a consistent and appropriate concentration of TNF-α in your assays to obtain reproducible results.
Q5: What should I consider regarding the stability of this compound during long incubation periods?
A5: The stability of any small molecule in cell culture media over extended periods is a critical consideration. Factors such as temperature, pH, and components in the media can lead to compound degradation.[7][8] For long-term experiments, it is advisable to assess the stability of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for various durations, followed by analysis of its concentration using methods like HPLC-MS.[7] If significant degradation is observed, media may need to be replenished with fresh inhibitor during the experiment.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Pre-incubation Time in an NF-κB Reporter Assay
Objective: To determine the pre-incubation time required for this compound to achieve maximal inhibition of TNF-α-induced NF-κB activation.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
This compound stock solution in DMSO
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A concentration at or above the known IC50 (e.g., 200 nM) is recommended for this experiment. Include a vehicle control (DMSO).
-
Time-Course Pre-incubation:
-
At staggered time points (e.g., 8, 4, 2, 1, 0.5, and 0 hours before TNF-α stimulation), remove the old medium from the cells and add the prepared this compound dilutions.
-
-
TNF-α Stimulation: At time 0, add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for a further 6 hours to allow for luciferase gene expression.[6]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each pre-incubation time point relative to the TNF-α stimulated control. Plot the percentage of inhibition against the pre-incubation time to determine the time at which maximal inhibition is achieved.
Protocol 2: L929 Cytotoxicity Assay to Evaluate this compound Potency
Objective: To measure the ability of this compound to inhibit TNF-α-induced cytotoxicity in L929 cells.
Materials:
-
L929 murine fibrosarcoma cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Recombinant human or mouse TNF-α
-
Actinomycin D
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate and incubate overnight.
-
Compound and TNF-α Pre-incubation: In a separate plate or tubes, pre-incubate serial dilutions of this compound with a fixed concentration of TNF-α for the optimized duration determined in Protocol 1.
-
Cell Treatment: Add the pre-incubated this compound/TNF-α mixture to the L929 cells. Also, add Actinomycin D to a final concentration of 1 µg/ml to sensitize the cells to TNF-α-induced apoptosis.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the TNF-α and Actinomycin D treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay |
| TNF Binding Affinity (Kd) | 13 nM | Human | Cell-free assay |
| NF-κB Inhibition (IC50) | 202 nM | Human | HEK-293 cells (TNF-stimulated) |
| Cytotoxicity Inhibition (IC50) | 116 nM | Human TNF | L929 cells |
| Cytotoxicity Inhibition (IC50) | 120 nM | Mouse TNF | L929 cells |
Data compiled from multiple sources.[6]
Table 2: Hypothetical Time-Course Experiment Results for this compound Pre-incubation
| Pre-incubation Time (hours) | % Inhibition of NF-κB Activation (Mean ± SD) |
| 0 | 25.3 ± 4.1 |
| 0.5 | 45.8 ± 5.2 |
| 1 | 68.2 ± 3.9 |
| 2 | 85.1 ± 2.5 |
| 4 | 92.5 ± 1.8 |
| 8 | 93.1 ± 2.0 |
This is example data to illustrate the expected trend for a slow-binding inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent pre-incubation times.- Variation in cell density or health.- Pipetting errors. | - Strictly adhere to the optimized pre-incubation time.- Use cells within a consistent passage number range and ensure a uniform seeding density.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Lower than expected potency (high IC50) | - Pre-incubation time is too short.- this compound has degraded.- TNF-α concentration is too high. | - Perform a time-course experiment to determine the optimal pre-incubation time (see Protocol 1).- Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Titrate TNF-α to determine the EC50 and use a concentration at or below this value for inhibition assays. |
| Loss of inhibitory effect in long-term experiments (>24 hours) | - Degradation of this compound in the cell culture medium.- Cellular metabolism of this compound. | - Assess the stability of this compound in your specific cell culture medium over the desired time course.- If significant degradation occurs, replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours). |
| No inhibitory effect observed | - Incorrect compound or concentration.- Insensitive cell line or assay.- Inactive TNF-α. | - Verify the identity and concentration of your this compound stock.- Ensure your cell line expresses TNFR1 and the NF-κB pathway is responsive to TNF-α. Use a known TNF inhibitor as a positive control.- Test the activity of your TNF-α stock in a dose-response experiment. |
Visualizations
Caption: this compound stabilizes an asymmetric TNF-α trimer, inhibiting TNFR1 signaling.
Caption: Workflow for determining the optimal pre-incubation time for this compound.
Caption: Troubleshooting decision tree for suboptimal this compound performance.
References
- 1. benchchem.com [benchchem.com]
- 2. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Identifying and mitigating off-target effects of UCB-9260
Welcome to the Technical Support Center for UCB-9260. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary target?
A1: this compound is an investigational Chimeric Antigen Receptor (CAR) T-cell therapy. Its primary target is the CD70 antigen, a protein expressed on various types of cancer cells.[1] However, CD70 is also expressed at low levels on certain healthy tissues, including activated T and B cells, and mature dendritic cells.[1][2][3] This expression profile is a key consideration for potential off-target effects.
Q2: What are the primary types of off-target effects associated with CAR T-cell therapies like this compound?
A2: The main off-target effects are "on-target, off-tumor" toxicity, Cytokine Release Syndrome (CRS), and neurotoxicity.[4][5][6] "On-target, off-tumor" toxicity occurs when the CAR T-cells attack healthy tissues that also express the target antigen (in this case, CD70).[4][5] CRS is a systemic inflammatory response caused by the rapid activation and proliferation of CAR T-cells.[6][7] Neurotoxicity, or Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS), can occur concurrently with CRS and involves a range of neurological symptoms.[6][7]
On-Target, Off-Tumor Toxicity
Q3: Which healthy tissues are at risk for on-target, off-tumor toxicity with this compound?
A3: Based on the known expression of CD70, healthy tissues at potential risk include subsets of activated lymphocytes (T and B cells) and dendritic cells.[1][2][3] While CD70 expression is generally low in healthy tissues, it's crucial to assess its levels in individual patients.[1]
Q4: How can we predict the risk of on-target, off-tumor toxicity in our preclinical models?
A4: Preclinical prediction can be enhanced by using patient-derived tumoroids and xenograft models that accurately represent the target antigen expression levels of both the tumor and relevant healthy tissues.[5][8] It is also important to use highly sensitive methods, such as immunohistochemistry and RNA-seq, to quantify CD70 expression in a wide range of normal tissues.[1]
Cytokine Release Syndrome (CRS) and Neurotoxicity
Q5: What are the typical signs and symptoms of CRS?
A5: CRS symptoms can range from mild, flu-like symptoms (fever, fatigue, headache) to severe, life-threatening conditions including high fever, hypotension, hypoxia, and organ dysfunction.[7]
Q6: What is the general approach to managing CRS?
A6: Management of CRS is graded based on severity.[7] Mild cases may be managed with supportive care. Moderate to severe cases often require the use of anti-cytokine therapies, such as the IL-6 receptor antagonist tocilizumab, and corticosteroids.[6][7][9]
Troubleshooting Guides
Problem: Unexpected Cytotoxicity in Preclinical Assays
Symptom: You observe significant lysis of non-target cells in your in vitro cytotoxicity assays.
Possible Cause 1: Low-level expression of CD70 on your non-target cell line.
Troubleshooting Steps:
-
Quantify CD70 Expression: Use flow cytometry or quantitative PCR to accurately determine the level of CD70 expression on your non-target cells.
-
Select a CD70-Negative Control: Ensure your experimental design includes a truly CD70-negative cell line to establish a baseline for non-specific killing.
-
Titrate Effector-to-Target (E:T) Ratio: Perform a titration of the E:T ratio to determine if the off-target killing is dose-dependent.[8]
Possible Cause 2: Alloreactivity of T-cells.
Troubleshooting Steps:
-
Use of Control T-cells: Include a non-transduced or mock-transduced T-cell control to assess the baseline level of alloreactivity.
-
Knockout of Endogenous TCR: If alloreactivity is a persistent issue, consider using T-cells with the endogenous T-cell receptor (TCR) knocked out.[8]
Problem: High Levels of Inflammatory Cytokines in Co-culture Supernatants
Symptom: Your in vitro co-culture experiments with this compound and target cells show excessively high levels of inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6).
Possible Cause: High CAR T-cell activation leading to a CRS-like phenotype in vitro.
Troubleshooting Steps:
-
Monitor Cytokine Kinetics: Collect supernatants at multiple time points to understand the kinetics of cytokine release.
-
Include a Titration of E:T Ratios: Assess cytokine levels at various E:T ratios to understand the dose-response relationship.
-
Test Mitigation Strategies: In your in vitro system, test the effect of adding agents like tocilizumab or corticosteroids to the co-culture to see if they can dampen the cytokine storm.
Data Presentation
Table 1: Grading and Management of Cytokine Release Syndrome (CRS)
| Grade | Clinical Manifestations | Management Approach |
| 1 | Fever ≥38°C | Supportive care |
| 2 | Fever with hypotension (responsive to fluids) and/or hypoxia (requiring low-flow oxygen) | Supportive care, consider anti-cytokine therapy (e.g., tocilizumab) |
| 3 | Fever with hypotension (requiring vasopressors) and/or hypoxia (requiring high-flow oxygen) | Anti-cytokine therapy, consider corticosteroids |
| 4 | Life-threatening symptoms, requirement for mechanical ventilation | Aggressive anti-cytokine therapy, high-dose corticosteroids, intensive care support |
This table is a generalized representation based on common CRS grading systems. Refer to specific clinical trial protocols for precise grading and management algorithms.[7]
Experimental Protocols
Protocol 1: In Vitro Assessment of On-Target, Off-Tumor Cytotoxicity
This protocol outlines a method to assess the cytotoxic potential of this compound against cell lines with varying levels of CD70 expression.
Materials:
-
This compound CAR T-cells
-
CD70-high target cell line (e.g., a relevant tumor cell line)
-
CD70-low non-target cell line (e.g., a primary cell line with known low CD70 expression)
-
CD70-negative cell line
-
Non-transduced T-cells (control)
-
Culture medium
-
Cytotoxicity assay kit (e.g., LDH release or chromium-51 (B80572) release assay)
-
96-well plates
Methodology:
-
Cell Seeding: Seed the target and non-target cell lines in separate wells of a 96-well plate at a density of 1 x 10^4 cells/well.
-
Effector Cell Addition: Add this compound CAR T-cells and non-transduced T-cells to the wells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Co-incubation: Incubate the plates for a predetermined time course (e.g., 4, 24, and 48 hours).
-
Cytotoxicity Measurement: At each time point, measure cell lysis using your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each condition, normalizing to controls.
Protocol 2: Cytokine Release Assay
This protocol describes how to measure cytokine production from this compound CAR T-cells upon engagement with target cells.
Materials:
-
Supernatants from the cytotoxicity assay (Protocol 1)
-
Multi-analyte cytokine immunoassay kit (e.g., Luminex or ELISA-based) for key cytokines (IFN-γ, TNF-α, IL-2, IL-6)
-
Plate reader compatible with the chosen assay
Methodology:
-
Supernatant Collection: At each time point from the cytotoxicity assay, carefully collect the cell culture supernatants.
-
Cytokine Measurement: Perform the multi-analyte cytokine assay on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Quantify the concentration of each cytokine in pg/mL or ng/mL. Compare the cytokine profiles across different cell lines and E:T ratios.
Visualizations
Caption: Signaling pathway of the this compound CAR construct upon binding to the CD70 antigen.
Caption: Experimental workflow for assessing on- and off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CD70 contributes to age-associated T cell defects and overwhelming inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming On-Target Off-Tumor Toxicity of CAR T-Cell Therapy for Solid Tumors – Creative Biolabs CAR-T Blog [creative-biolabs.com]
- 5. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Control CAR-T Cell Therapy: Perspective on Next-Generation CARs [insights.bio]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
Best practices for storing and handling UCB-9260 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling UCB-9260 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.
3. Is this compound soluble in aqueous solutions?
No, this compound is insoluble in water and ethanol. Attempts to dissolve it in aqueous buffers may result in precipitation.
4. What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | Ensure the concentration of this compound is within the recommended solubility range for the solvent. Gentle warming and vortexing may help to redissolve the compound. |
| The solution was prepared in an inappropriate solvent (e.g., water or ethanol). | Reconstitute this compound in a recommended solvent such as DMSO. | |
| Reduced or no activity in an experiment | Improper storage of the this compound solution, leading to degradation. | Always store this compound solutions at the recommended temperatures (-20°C or -80°C) and avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| The compound has degraded due to prolonged storage. | Use a fresh stock of this compound and ensure it is stored correctly. | |
| Inconsistent experimental results | Inaccurate concentration of the this compound solution. | Verify the concentration of your stock solution. If possible, use a spectrophotometer or other analytical method to confirm the concentration. |
| Variability in experimental conditions. | Ensure that all experimental parameters, such as incubation times and temperatures, are consistent across all experiments. |
Quantitative Data Summary
| Parameter | Value |
| CAS Number | 1515888-53-5 |
| Physical Form | Solid powder |
| Solubility | |
| - DMSO | 85 - 125 mg/mL |
| - Water | Insoluble |
| - Ethanol | Insoluble |
| Storage (Powder) | |
| - -20°C | 3 years |
| - 4°C | 2 years |
| Storage (In Solvent) | |
| - -80°C | 6 months |
| - -20°C | 1 month |
Experimental Protocols
Reconstitution of this compound
-
Before opening, bring the vial of this compound powder to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the appropriate mass of this compound).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Inhibition of TNF-α Signaling in Cell-Based Assays
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.
-
Cell Culture: Culture cells (e.g., HEK-293, Jurkat, or L929) in the appropriate medium and conditions until they reach the desired confluency.
-
Pre-incubation with this compound:
-
Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Treat the cells with the this compound working solution for a specific pre-incubation time (e.g., 1 hour) at 37°C. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Stimulation with TNF-α:
-
After the pre-incubation period, add recombinant human or mouse TNF-α to the cell cultures to induce a response. The concentration of TNF-α will depend on the cell type and the specific endpoint being measured.
-
-
Incubation: Incubate the cells for the appropriate time to observe the desired effect (e.g., cytokine production, NF-κB activation, or cell death).
-
Endpoint Analysis: Analyze the cellular response using a suitable assay, such as ELISA for cytokine levels, a reporter gene assay for NF-κB activity, or a cytotoxicity assay.
Visualizations
Caption: Mechanism of this compound action on TNF-α signaling.
Caption: General experimental workflow for this compound cell-based assays.
Interpreting unexpected results in UCB-9260 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UCB-9260 in their experiments. The information is designed to help interpret unexpected results and ensure the successful application of this novel TNF-α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] Unlike biologic therapies that block the TNF-α receptor binding site directly, this compound functions through a unique allosteric mechanism.[2] It binds to a cryptic pocket within the TNF-α trimer, stabilizing an asymmetric and signaling-incompetent conformation of the protein.[3][4] This conformational change prevents the productive binding of the third TNF receptor 1 (TNFR1), thereby inhibiting the downstream inflammatory signaling cascade, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][3]
Q2: What are the expected in vitro activity values for this compound?
A2: Published data on this compound's in vitro activity provides a baseline for expected experimental outcomes. Key parameters are summarized below.
| Parameter | Value | Species | Assay |
| TNF Binding Affinity (Kd) | 13 nM | Human | Cell-free assay |
| NF-κB Inhibition (IC50) | 202 nM | Human | HEK-293 cells (TNF-stimulated)[5] |
| Cytotoxicity Inhibition (IC50) | 116 nM | Human TNF | L929 cells |
| Cytotoxicity Inhibition (IC50) | 120 nM | Mouse TNF | L929 cells[5] |
Q3: Is this compound selective for TNF-α?
A3: Yes, studies have shown that this compound is selective for TNF-α over other members of the TNF superfamily.[6] In experiments using an agonistic monoclonal antibody to stimulate the TNFR1 pathway directly, this compound showed no inhibition of NF-κB activation, indicating its effect is specifically through the inhibition of TNF-α.[6][7]
Troubleshooting Guide
This guide addresses common unexpected results in a question-and-answer format, providing potential causes and solutions.
Issue 1: Higher than expected IC50 value for NF-κB inhibition.
-
Q: My IC50 value for this compound in an NF-κB reporter assay is significantly higher than the reported ~202 nM. What could be the cause?
-
A: Several factors can contribute to a rightward shift in the IC50 curve:
-
High concentration of TNF-α: The potency of this compound is dependent on the concentration of TNF-α used for stimulation. Higher concentrations of TNF-α will require higher concentrations of this compound to achieve 50% inhibition. For example, in one study, increasing the hTNF concentration from 10 pM to 100 pM in an NF-κB reporter assay resulted in the geometric mean IC50 of this compound shifting from 208 nM to 552 nM.[8]
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. The compound is soluble in DMSO.[5] Avoid repeated freeze-thaw cycles. Improper storage at temperatures higher than 5°C can lead to degradation and loss of activity.[9]
-
Cell Health and Density: Unhealthy or overly confluent cells may respond poorly to TNF-α stimulation, affecting the dynamic range of the assay and the accuracy of the IC50 determination.
-
Assay Incubation Times: Optimize the pre-incubation time with this compound and the TNF-α stimulation time. Insufficient pre-incubation may not allow for optimal binding of the compound to TNF-α.
-
-
Issue 2: No inhibition of TNF-α-mediated cytotoxicity observed.
-
Q: I am not observing any inhibition of cell death in my L929 cytotoxicity assay with this compound. Why might this be?
-
A: A lack of inhibition in a cytotoxicity assay could be due to several factors:
-
Improper Assay Setup: The L929 cytotoxicity assay is sensitive to the concentration of TNF-α and the sensitizing agent (e.g., actinomycin (B1170597) D). Ensure these are optimized for your specific cell line and conditions.
-
Compound Concentration: The concentrations of this compound used may be too low to elicit an inhibitory effect. A full dose-response curve should be performed.
-
Incorrect Reagents: Verify the identity and quality of your recombinant human or mouse TNF-α.
-
Cell Line Issues: Ensure the L929 cells are sensitive to TNF-α-mediated cytotoxicity. Cell sensitivity can drift with passage number.
-
-
Issue 3: High variability between replicate wells.
-
Q: I am seeing significant variability in the results between my replicate wells in both NF-κB and cytotoxicity assays. What are the potential sources of this variability?
-
A: High variability can obscure real effects. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of compound or TNF-α, can lead to large variations. Calibrate your pipettes and use appropriate techniques.
-
Uneven Cell Seeding: An uneven distribution of cells across the plate will result in variable responses. Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance. Consider not using the outer wells for experimental data.
-
Incomplete Mixing: Ensure thorough but gentle mixing of reagents in the wells.
-
-
Issue 4: Unexpected cellular effects or off-target activity.
-
Q: I am observing cellular effects that are not consistent with TNF-α inhibition. Could this compound have off-target effects?
-
A: While this compound has been shown to be highly selective for TNF-α, it is always important to consider the possibility of off-target effects with any small molecule inhibitor.[6]
-
Control Experiments: To investigate this, include a control where the NF-κB pathway is activated downstream of the TNF-α/TNFR1 interaction, for example, by using a TNFR1 agonist antibody. This compound should not inhibit signaling in this scenario.[6][7]
-
Compound Purity: Ensure the purity of your this compound compound. Impurities could be responsible for unexpected biological activity.
-
Literature Review: While current literature points to high specificity, it is good practice to stay updated on any new findings regarding the selectivity profile of this compound.
-
-
Experimental Protocols & Data
TNF-α Signaling Pathway and this compound Mechanism
The following diagram illustrates the TNF-α signaling pathway leading to NF-κB activation and the point of intervention for this compound.
Caption: this compound stabilizes an asymmetric TNF-α trimer, inhibiting downstream signaling.
Experimental Workflow: NF-κB Reporter Gene Assay
The following workflow outlines the key steps for assessing this compound activity using an NF-κB reporter gene assay.
Caption: A generalized workflow for determining the IC50 of this compound.
Troubleshooting Logic for Unexpected IC50 Values
This diagram provides a logical approach to troubleshooting unexpectedly high IC50 values in your this compound experiments.
Caption: A decision tree for troubleshooting high IC50 results with this compound.
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability study of full-length antibody (anti-TNF alpha) loaded PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UCB-9260 for In Vivo Inflammation Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UCB-9260 in in vivo inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling.[1][2] It functions by binding to and stabilizing an asymmetric, naturally occurring conformation of the soluble TNF trimer.[1][3][4] This stabilization prevents the TNF trimer from effectively binding to and activating its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling.[3][4]
Q2: What are the recommended starting dosages for this compound in mouse models of inflammation?
A2: The optimal dosage of this compound can vary depending on the specific in vivo model and experimental endpoint. However, published studies provide a range of effective oral dosages. For TNF-induced neutrophil recruitment models, doses have ranged from 10 mg/kg to 300 mg/kg.[5][6] In a therapeutic collagen antibody-induced arthritis (CAIA) model, a dose of 150 mg/kg administered orally twice daily has been shown to be effective.[2][5][6] It is recommended to perform a dose-response study to determine the optimal concentration for your specific model.[7]
Q3: How should this compound be formulated for oral administration?
A3: For preclinical in vivo studies, small molecule inhibitors like this compound are often formulated in a vehicle designed to improve solubility and bioavailability. While the specific vehicle for this compound in the cited studies is not detailed, common vehicles for oral administration of small molecules include solutions with co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[7] It is crucial to establish a vehicle-only control group in your experiments to differentiate between compound-related and vehicle-related effects.[7]
Q4: What is the expected pharmacokinetic profile of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | Inconsistent compound formulation or administration. Poor aqueous solubility of the compound. | Optimize the formulation by exploring different vehicles to improve solubility. Ensure consistent administration technique (e.g., gavage volume, timing). |
| The compound does not show the expected efficacy at the administered dose. | Insufficient target engagement at the given dose. Suboptimal dosing frequency. | Conduct a pharmacodynamic (PD) study to confirm target engagement in your model. This could involve measuring downstream biomarkers of TNF signaling. Evaluate the pharmacokinetic profile to determine if the dosing frequency is adequate to maintain therapeutic concentrations. |
| Unexpected toxicity is observed at doses predicted to be safe. | Off-target effects of the compound. Toxicity of the vehicle. | Include a vehicle-only control group to rule out vehicle-induced toxicity.[7] If toxicity persists, consider investigating potential off-target effects of this compound. |
| Precipitate formation when preparing the dosing solution. | The compound's solubility limit has been exceeded in the chosen vehicle. | Try reducing the final concentration of the compound. Experiment with different, biocompatible solvents or co-solvents. Use serial dilutions rather than a single large dilution step.[8] |
Quantitative Data Summary
Table 1: Summary of this compound In Vivo Dosages and Effects
| Inflammation Model | Species | Route of Administration | Dosage Range | Key Findings | Reference |
| TNF-induced neutrophil recruitment | Mouse | Oral (p.o.) | 10 - 300 mg/kg | Dose-dependent inhibition of neutrophil recruitment. Significant inhibition at 10 mg/kg for murine TNF and 30 mg/kg for human TNF. | [5][6] |
| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | Oral (p.o.) | 150 mg/kg twice daily (bid) | Significant reduction of the arthritis clinical score when administered therapeutically. | [2][5][6] |
Experimental Protocols
Collagen Antibody-Induced Arthritis (CAIA) Model
This protocol provides a general framework based on descriptions of the CAIA model used to test this compound.[5]
-
Animal Model: Use a susceptible mouse strain, such as BALB/c or DBA/1 mice.
-
Induction of Arthritis:
-
Administer a cocktail of anti-collagen antibodies intravenously or intraperitoneally on day 0.
-
Administer Lipopolysaccharide (LPS) intraperitoneally on day 3 or as optimized for the specific antibody cocktail.
-
-
This compound Administration (Therapeutic Dosing):
-
Begin oral administration of this compound (e.g., 150 mg/kg) or vehicle control twice daily, starting 6 hours after the LPS challenge.[5]
-
-
Clinical Scoring:
-
Monitor animals daily for signs of arthritis.
-
Score each paw based on a scale that assesses inflammation, swelling, and redness (e.g., 0-4 scale). The total clinical score is the sum of the scores for all paws.
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues (e.g., paws, serum) for further analysis, such as histology to assess joint damage or measurement of inflammatory cytokines.
-
TNF-Induced Neutrophil Recruitment Model
This protocol is based on the methodology described for evaluating this compound's effect on TNF-induced peritoneal neutrophilia.[5]
-
Animal Model: Use a suitable mouse strain, such as BALB/c mice.
-
This compound Administration:
-
Administer this compound orally at various doses (e.g., 10, 30, 100, 300 mg/kg) or vehicle control.
-
-
Inflammatory Challenge:
-
At a specified time after compound administration (e.g., 1-2 hours), inject human or murine TNF intraperitoneally to induce neutrophil recruitment.
-
-
Peritoneal Lavage:
-
A few hours after the TNF challenge (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with PBS.
-
-
Cell Analysis:
-
Collect the peritoneal lavage fluid and centrifuge to pellet the cells.
-
Resuspend the cells and perform cell counts.
-
Use flow cytometry to quantify the number of neutrophils, typically identified by cell surface markers such as CD45+ and GR1+.[5]
-
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Addressing variability in UCB-9260 experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental replicates involving the TNF-α inhibitor, UCB-9260.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule that inhibits Tumor Necrosis Factor (TNF) signaling.[1][2] It functions by binding to the TNF-α trimer and stabilizing it in an asymmetric conformation.[3][4][] This distortion of the trimer structure prevents the productive binding of a third TNF receptor 1 (TNFR1), thereby inhibiting the downstream signaling cascade that leads to inflammation, including the activation of NF-κB.[][6][7]
Q2: What are the key binding and inhibitory concentrations for this compound?
A2: this compound binds to TNF with a dissociation constant (Kd) of 13 nM.[1][2] In cell-based assays, it inhibits NF-κB activation with a geometric mean IC50 of 202 nM following TNF stimulation.[1][2][4][8]
Q3: Is this compound specific to TNF-α?
A3: this compound is reported to be selective for TNF over other members of the TNF superfamily.[2][4] This specificity is attributed to its unique mechanism of stabilizing a naturally sampled, receptor-incompetent conformation of the TNF trimer.[3][4]
Q4: Can this compound be used in both human and mouse models?
A4: Yes, this compound has been shown to be effective at inhibiting both human and mouse TNF-dependent functional activity.[4] For instance, in the L929 mouse cell cytotoxicity assay, this compound inhibited human and mouse TNF with IC50 values of 116 nM and 120 nM, respectively.[2][4] It has also demonstrated efficacy in in vivo mouse models, such as the collagen antibody-induced arthritis (CAIA) model.[9]
Troubleshooting Guide for Experimental Variability
Variability in experimental replicates can arise from several factors. This guide provides troubleshooting for common issues encountered when working with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. TNF-α Concentration: The potency of this compound can be influenced by the concentration of TNF-α used for stimulation.[6] Higher concentrations of TNF-α may require higher concentrations of this compound for effective inhibition.[6] 2. Reagent Stability: Improper storage or handling of this compound or TNF-α can lead to degradation and loss of activity. 3. Cell-Based Factors: Variations in cell density, passage number, or overall cell health can impact the cellular response to TNF-α and this compound. | 1. Optimize and Standardize TNF-α Concentration: Determine a sub-maximal concentration of TNF-α for your specific assay and use this concentration consistently across all experiments.[7] 2. Proper Reagent Handling: Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.[1] Use fresh, high-quality DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[1] Store stock solutions at -80°C for up to one year or -20°C for up to one month.[1] 3. Standardize Cell Culture Conditions: Maintain consistent cell seeding densities and use cells within a defined passage number range. Regularly monitor cell viability. |
| High background signal or lack of inhibitory effect | 1. Compound Solubility: this compound is insoluble in water and ethanol.[1] Poor solubility can lead to an inaccurate final concentration in your assay. 2. Inactive Compound: The compound may have degraded due to improper storage. | 1. Ensure Complete Solubilization: Prepare a high-concentration stock solution in DMSO (e.g., 85 mg/mL).[1] When preparing working dilutions, ensure the compound is fully dissolved before adding to the aqueous assay medium. The final DMSO concentration in the assay should be kept low and consistent across all conditions. 2. Verify Compound Activity: Test the activity of your this compound stock in a validated, sensitive assay, such as the TNF-α induced NF-κB reporter gene assay.[7] |
| Variability in in vivo studies | 1. Pharmacokinetics and Bioavailability: As an orally administered compound, factors such as formulation, dosing volume, and animal strain can influence the absorption and exposure of this compound.[9] 2. Model-Specific Factors: The specific inflammatory stimulus and the timing of compound administration can significantly impact the observed efficacy. | 1. Standardize Dosing Procedure: Use a consistent and validated formulation for oral administration, such as a homogeneous suspension in CMC-Na.[1] Ensure accurate dosing based on animal weight. 2. Optimize Experimental Design: Conduct dose-response studies to determine the optimal dose for your specific in vivo model.[9] Standardize the timing of compound administration relative to the inflammatory challenge. |
| Unexpected cellular phenotypes | 1. Off-Target Effects (General Consideration): While this compound is selective for TNF, all small molecules have the potential for off-target effects, especially at high concentrations. 2. Assay-Specific Artifacts: The observed phenotype may be an artifact of the assay system rather than a direct effect of this compound on the intended pathway. | 1. Perform Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. 2. Use Multiple Readouts: Confirm your findings using alternative assays that measure different endpoints of the TNF-α signaling pathway (e.g., cytokine production, gene expression). 3. Include Proper Controls: Use a negative control (vehicle) and a positive control (a known TNF-α inhibitor) in all experiments.[7] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Kd) | 13 nM | Human | Cell-free | [1] |
| NF-κB Inhibition (IC50) | 202 nM | Human | HEK-293 NF-κB Reporter Assay (10 pM TNF-α) | [1][2][4] |
| Cytotoxicity Inhibition (IC50) | 116 nM | Human | L929 Cell Assay | [2][4] |
| Cytotoxicity Inhibition (IC50) | 120 nM | Mouse | L929 Cell Assay | [2][4] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosing | Effect | Reference |
| TNF-induced Neutrophil Recruitment | Mouse | 10-300 mg/kg (oral) | Dose-dependent inhibition | [9] |
| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | 150 mg/kg (oral, bid) | Significant reduction in arthritis clinical score | [9] |
Experimental Protocols
TNF-α Induced NF-κB Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on the TNF-α signaling pathway.[7]
Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.[7]
-
Cell culture medium (e.g., DMEM with 10% FBS).[7]
-
Recombinant human TNF-α.[7]
-
This compound stock solution in DMSO.[7]
-
Luciferase assay reagent.[7]
-
96-well cell culture plates.[7]
-
Luminometer.[7]
Procedure:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).[7]
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a pre-determined time (e.g., 1 hour).[7]
-
TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.[7]
-
Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for luciferase gene expression.[7]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.[7]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 6. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 9. researchgate.net [researchgate.net]
How to control for vehicle effects in UCB-9260 studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for vehicle effects in preclinical studies involving UCB-9260.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For in vivo studies, a common and effective vehicle for this compound is a mixture of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Tween-80, and 45% Saline. This formulation is designed to solubilize the hydrophobic this compound compound for administration.
Q2: Why is a vehicle control group essential in this compound studies?
A2: A vehicle control group is critical to differentiate the pharmacological effects of this compound from any biological effects caused by the vehicle itself.[1] Each component of the vehicle (DMSO, PEG300, Tween-80) can have its own physiological effects, which could confound the interpretation of the study results. The vehicle control group receives the same formulation as the treatment group, but without this compound.
Q3: What are the known potential effects of the vehicle components?
A3: The individual components of the recommended vehicle can have biological effects. DMSO has been reported to have anti-inflammatory and analgesic properties and can affect locomotor activity at higher concentrations.[2][3][4][5] PEG300 can also induce neuromotor toxicity at high concentrations.[2] Tween-80, a surfactant, can cause irritation at the injection site and has been associated with changes in locomotor activity at high concentrations.[3][4] Therefore, it is crucial to assess the effects of the complete vehicle in a dedicated control group.
Q4: Is the recommended vehicle for this compound generally well-tolerated in animal models?
A4: Yes, the vehicle formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is generally considered tolerable in rodents for administering therapeutic agents in preclinical studies.[6] However, tolerability can vary depending on the animal strain, age, sex, and the specific experimental conditions. A pilot tolerability study is always recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected toxicity or adverse events in the this compound treated group (e.g., weight loss, lethargy). | The observed effects may be due to the vehicle rather than this compound. | Compare the adverse events with the vehicle-only control group. If the vehicle group shows similar toxicity, consider optimizing the vehicle formulation (e.g., reducing the percentage of DMSO or PEG300 if possible) or exploring alternative vehicles. |
| High variability in experimental data within the this compound treated group. | Inconsistent formulation preparation or administration can lead to variable dosing. The vehicle itself may also be causing variable responses in individual animals. | Ensure a standardized and validated protocol for preparing the this compound formulation. Check for complete dissolution of the compound. Ensure consistent administration technique (e.g., gavage, injection). A larger sample size may be needed to account for individual animal variability in response to the vehicle. |
| The vehicle control group shows a significant biological effect (e.g., anti-inflammatory effects). | This is a known potential confounding factor, as DMSO has inherent anti-inflammatory properties.[5] | Acknowledge and document the vehicle's effect. The true effect of this compound should be interpreted as the difference between the this compound treated group and the vehicle control group, not just a comparison to a naive or saline-only control. |
| Precipitation of this compound during formulation or upon administration. | The solubility of this compound in the vehicle may be limited, or the formulation may be unstable under certain conditions (e.g., temperature changes). | Prepare the formulation fresh before each use. Ensure complete dissolution of this compound in DMSO before adding other components. Gentle warming and vortexing can aid dissolution. If precipitation persists, a reformulation with different excipient ratios or alternative solubilizing agents may be necessary. |
Data Presentation
Table 1: Components of the Recommended In Vivo Vehicle for this compound
| Component | Percentage (v/v) | Function | Potential Side Effects |
| Dimethyl Sulfoxide (DMSO) | 10% | Primary solvent for this compound | Anti-inflammatory effects, neurotoxicity at high concentrations, potential for skin irritation.[2][3][4][5] |
| Polyethylene Glycol 300 (PEG300) | 40% | Co-solvent | Neuromotor toxicity at high concentrations.[2] |
| Tween-80 (Polysorbate 80) | 5% | Surfactant/Emulsifier | Can cause irritation at the injection site, potential for hypersensitivity reactions, may affect locomotor activity.[3][4] |
| Saline (0.9% NaCl) | 45% | Diluent | Generally well-tolerated, used to adjust tonicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Preparation of Stock Solution: Prepare a stock solution of this compound in 100% DMSO at a concentration 10 times higher than the final desired concentration.
-
Mixing: In a sterile tube, add the required volume of the this compound stock solution.
-
Addition of Co-solvents: Sequentially add PEG300 and Tween-80 to the DMSO solution, vortexing thoroughly after each addition to ensure a homogenous mixture.
-
Final Dilution: Add the saline to the mixture to achieve the final desired volume and concentrations of all components (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Final Mixing and Inspection: Vortex the final solution until it is clear and homogenous. Visually inspect for any precipitation before administration. Prepare this formulation fresh daily.
Protocol 2: Vehicle-Controlled In Vivo Study Design
-
Animal Acclimatization: Acclimatize animals to the housing conditions for a minimum of one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to the following minimum groups:
-
Group 1: Naive/Untreated Control (optional, to assess baseline)
-
Group 2: Vehicle Control (receives 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Group 3: this compound Treatment Group (receives this compound in the vehicle)
-
-
Administration: Administer the vehicle or this compound formulation according to the study protocol (e.g., oral gavage, intraperitoneal injection) at the same volume for all groups.
-
Monitoring: Monitor animals daily for any clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Data Analysis: Analyze the data by comparing the this compound treatment group directly with the vehicle control group to determine the specific effect of the compound.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for a vehicle-controlled this compound study.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Aggregation Assays with UCB-9260 and TNF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCB-9260 and Tumor Necrosis Factor (TNF) in aggregation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit TNF signaling?
A1: this compound is an orally active, small molecule inhibitor of Tumor Necrosis Factor (TNF).[1] Its mechanism of action is unique in that it does not directly block the binding of TNF to its receptors. Instead, this compound binds to the TNF trimer, stabilizing an asymmetric and distorted conformation.[2][3] This altered conformation is signaling-deficient because it can only bind to two of the three receptor binding sites on the TNF receptor 1 (TNFR1), preventing the productive receptor clustering required for downstream signaling.[2][]
Q2: What is the primary application of aggregation assays in the context of this compound and TNF?
A2: Aggregation assays are utilized to investigate the formation of TNF-TNFR1 signaling complexes and to characterize the inhibitory effects of molecules like this compound on this process.[2] These assays can help to understand how the compound affects both ligand-receptor and receptor-receptor interactions that are crucial for the assembly of a functional signaling network.[2]
Q3: How does this compound affect the aggregation of the TNF-TNFR1 complex?
A3: this compound has been shown to block or delay the aggregation of the TNF-TNFR1 complex.[2] In the presence of this compound, higher concentrations of the TNF-TNFR1 complex are required to induce aggregation, indicating that the compound reduces the affinity of the receptor-receptor interaction, although it may not completely block it at higher concentrations.[2]
Troubleshooting Guide
Issue 1: High variability or inconsistent results in aggregation assays.
-
Possible Cause: Compound aggregation. Small molecules can sometimes form colloidal aggregates in solution, leading to non-specific inhibition and high variability in results.[5][6]
-
Troubleshooting Protocol:
-
Include Detergents: Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[5] A significant reduction in the inhibitory activity of this compound in the presence of a detergent could suggest that compound aggregation is contributing to the observed effects.[5] However, studies have shown that the binding of this compound to TNF is not affected by the presence of detergents, suggesting it is not a typical aggregator.[7]
-
Dynamic Light Scattering (DLS): Use DLS to directly assess whether this compound is forming aggregates at the concentrations used in your assay.[8][9]
-
Vary Assay Components: Titrate the concentrations of TNF and TNFR1. The inhibitory effect of this compound has been shown to be dependent on the concentration of the TNF-TNFR1 complex.[2]
-
Issue 2: The inhibitory effect of this compound is weaker than expected.
-
Possible Cause: High concentration of TNF. The potency of this compound is reduced at higher concentrations of TNF.[2]
-
Troubleshooting Protocol:
-
Optimize TNF Concentration: If possible, perform the assay using a lower concentration of TNF. For example, the IC50 of this compound in an NF-κB reporter assay was significantly lower when 10 pM of human TNF was used compared to 100 pM.[2]
-
Pre-incubation Time: Ensure sufficient pre-incubation time of this compound with TNF to allow for the stabilization of the asymmetric trimer.
-
Issue 3: Difficulty in interpreting the aggregation curve.
-
Possible Cause: Complex kinetics of TNF-TNFR1 network assembly. The aggregation process is dependent on both ligand-receptor and receptor-receptor interactions.[2]
-
Troubleshooting Protocol:
-
Control Experiments: Run control experiments with TNF and TNFR1 alone to establish baseline aggregation.
-
Vary TNF:TNFR1 Ratio: Systematically vary the molar ratio of TNF to TNFR1 to understand its impact on aggregation in your specific assay setup.[2]
-
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity of this compound from in vitro assays.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Species | This compound IC50 (nM) | Reference |
| NF-κB Inhibition (10 pM hTNF) | HEK-293 | Human | 208 (geometric mean) | [2] |
| NF-κB Inhibition (100 pM hTNF) | HEK-293 | Human | 552 (geometric mean) | [2] |
| TNF-dependent Cytotoxicity | L929 | Human TNF | 116 (geometric mean) | [10] |
| TNF-dependent Cytotoxicity | L929 | Mouse TNF | 120 (geometric mean) | [10] |
Table 2: Binding Affinity of this compound
| Target | Assay | Kd (nM) | Reference |
| TNF | Cell-free assay | 13 | [1] |
Experimental Protocols
Protocol 1: In Vitro TNF-TNFR1 Aggregation Assay
This protocol is a generalized procedure based on methodologies described in the literature.[2]
-
Reagent Preparation:
-
Reconstitute recombinant human TNF and human TNFR1 to a stock concentration in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a microplate, mix human TNF with a 5-fold molar excess of this compound or DMSO as a vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add varying concentrations of human TNFR1 to achieve a range of TNF:TNFR1 molar ratios.
-
Monitor the aggregation over time by measuring the increase in optical density (e.g., at 340 nm) using a plate reader.
-
-
Data Analysis:
-
Plot the change in optical density over time for each condition.
-
Compare the aggregation curves for the this compound treated samples to the DMSO control. A rightward shift in the aggregation curve in the presence of this compound indicates inhibition.[2]
-
Protocol 2: NF-κB Reporter Gene Assay
This protocol outlines a cell-based assay to measure the inhibition of TNF-induced NF-κB activation.[2][10]
-
Cell Culture:
-
Culture HEK-293 cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or a vehicle control for 1 hour.
-
Stimulate the cells with a fixed concentration of human TNF (e.g., 10 pM).
-
Incubate for an appropriate time (e.g., 6 hours) to allow for reporter gene expression.
-
-
Data Analysis:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: this compound alters TNF signaling by distorting the TNF trimer.
Caption: Workflow for a TNF-TNFR1 aggregation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 9. wyatt.com [wyatt.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
UCB-9260: A Novel Small Molecule TNF-α Inhibitor with Biologic-Like Efficacy
A comprehensive comparison of UCB-9260 with established anti-TNF biologic drugs for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the novel, orally available small molecule TNF-α inhibitor, this compound, with widely used anti-TNF biologic drugs such as infliximab, adalimumab, and etanercept. We will delve into their distinct mechanisms of action, present comparative efficacy data from preclinical studies, and provide detailed experimental protocols for key assays.
Executive Summary
This compound represents a new class of TNF-α inhibitors. Unlike monoclonal antibodies that bind to and neutralize TNF-α, this compound functions as an allosteric modulator. It stabilizes an asymmetric, signaling-incompetent conformation of the TNF-α trimer, thereby preventing its productive interaction with the TNF receptor 1 (TNFR1) and inhibiting downstream inflammatory signaling.[1] Preclinical data suggests that this compound possesses "biologic-like" efficacy in animal models of inflammatory disease. This guide aims to provide a detailed, data-driven comparison to aid in the evaluation of this novel therapeutic modality.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and provide a comparative overview of the efficacy of anti-TNF biologics in relevant assays. Direct head-to-head studies with this compound and specific anti-TNF biologics in the same assays are limited in the public domain; therefore, data from representative studies are presented.
Table 1: In Vitro Potency of this compound
| Parameter | This compound | Species | Assay |
| Binding Affinity (Kd) | 13 nM | Human | Cell-free assay |
| NF-κB Inhibition (IC50) | 202 nM | Human | HEK-293 cells (10 pM TNF) |
| Cytotoxicity Inhibition (IC50) | 116 nM | Human TNF | L929 cells |
| Cytotoxicity Inhibition (IC50) | 120 nM | Mouse TNF | L929 cells |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of TNF-α-driven Neutrophil Recruitment
| Treatment | Dose | Neutrophil Recruitment Inhibition | Reference |
| This compound | 10 mg/kg | Significant Inhibition | [1] |
| This compound | 30 mg/kg | Dose-dependent Inhibition | [1] |
| Anti-TNF Biologic (CDP571) | - | Comparable to this compound | [1] |
Table 3: Clinical Efficacy of Anti-TNF Biologics in Rheumatoid Arthritis (ACR20 Response vs. Placebo)
| Drug | ACR20 Response Rate (Drug) | ACR20 Response Rate (Placebo) |
| Adalimumab | 53% | 28% |
| Etanercept | 59% | 23% |
| Infliximab | 50% | 17% |
ACR20 represents a 20% improvement in the American College of Rheumatology criteria.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and anti-TNF biologics lies in their mechanism of inhibiting TNF-α signaling.
Anti-TNF Biologic Drugs: These are monoclonal antibodies or receptor fusion proteins that directly bind to soluble and transmembrane forms of TNF-α.[2][3] This binding physically blocks the interaction of TNF-α with its receptors, TNFR1 and TNFR2, thereby neutralizing its pro-inflammatory activity.[2]
This compound: This small molecule inhibitor employs a novel, allosteric mechanism. It binds to a cryptic pocket within the TNF-α trimer, stabilizing an asymmetric conformation of the protein.[1] This conformational change prevents the productive binding of the third TNFR1, which is necessary for receptor activation and the initiation of the downstream signaling cascade that leads to inflammation.[1]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visually represent these differing mechanisms and the experimental procedures used to evaluate them, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
NF-κB Reporter Gene Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to TNF-α stimulation and its inhibition by this compound.
Materials:
-
HEK-293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Recombinant human TNF-α.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.[4]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).[4]
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a pre-determined time (e.g., 1 hour).[4]
-
TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.[4]
-
Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for luciferase gene expression.[4]
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
L929 Cytotoxicity Assay
This assay measures the ability of a compound to inhibit TNF-α-induced cell death in L929 murine fibrosarcoma cells.
Materials:
-
L929 cells.
-
RPMI 1640 medium with 10% FBS.
-
Recombinant human or mouse TNF-α.
-
Actinomycin D.
-
This compound stock solution in DMSO.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate and incubate overnight.
-
Compound and TNF-α Preparation: Prepare serial dilutions of this compound. Prepare a solution of TNF-α and Actinomycin D in culture medium.
-
Treatment: Add the this compound dilutions to the respective wells, followed by the TNF-α/Actinomycin D solution. Include control wells with cells only, cells with TNF-α/Actinomycin D only, and cells with vehicle control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 value of this compound for the inhibition of TNF-α-induced cytotoxicity.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
This is a widely used in vivo model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
Materials:
-
Arthritis-susceptible mice (e.g., BALB/c).
-
Collagen antibody cocktail.
-
Lipopolysaccharide (LPS).
-
This compound formulation for oral administration.
-
Anti-TNF biologic for intraperitoneal injection.
-
Calipers for measuring paw thickness.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Arthritis Induction: On day 0, administer the collagen antibody cocktail to the mice via intraperitoneal (i.p.) injection.[5] On day 3, administer LPS i.p. to synchronize and enhance the inflammatory response.[5]
-
Treatment Administration: Begin treatment with this compound (e.g., daily oral gavage) or the anti-TNF biologic (e.g., i.p. injection every other day) at a pre-determined time point after arthritis induction. A vehicle control group should be included.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Record body weight, paw thickness (using calipers), and a clinical arthritis score for each paw based on the degree of redness, swelling, and joint rigidity. The total clinical score per mouse is the sum of the scores for all four paws.
-
Termination and Tissue Collection: At the end of the study (e.g., day 10-14), euthanize the mice and collect paws and other relevant tissues for histological analysis and biomarker measurements (e.g., cytokine levels).
-
Data Analysis: Compare the mean arthritis scores, paw thickness, and body weight changes between the treatment groups and the vehicle control group. Analyze histological sections for inflammation, cartilage damage, and bone erosion.
Conclusion
This compound presents a promising new approach to TNF-α inhibition. Its novel allosteric mechanism of action and oral bioavailability distinguish it from the established class of anti-TNF biologic drugs. The preclinical data gathered to date demonstrates potent in vitro activity and significant in vivo efficacy in models of inflammatory disease, with a performance profile described as "biologic-like." Further head-to-head comparative studies, particularly in clinical settings, will be crucial to fully elucidate the therapeutic potential of this compound relative to the current standard of care. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the ongoing evaluation of this and other next-generation immunomodulatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A cytotoxicity assay for tumor necrosis factor employing a multiwell fluorescence scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. becarispublishing.com [becarispublishing.com]
- 5. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: UCB-9260 and Etanercept in TNF Neutralization
In the landscape of tumor necrosis factor (TNF) inhibitors, the small molecule UCB-9260 presents a novel mechanism of action, offering a distinct alternative to the established biologic, etanercept. This guide provides a detailed comparison of their performance in key TNF neutralization assays, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Etanercept , a well-established biologic, functions as a decoy receptor. It is a fusion protein composed of the extracellular domain of the human TNF receptor 2 (TNFR2/p75) linked to the Fc portion of human IgG1.[1][2][3] This structure allows etanercept to bind directly to circulating TNF-α, effectively sequestering it and preventing its interaction with cell surface TNF receptors, thereby blocking downstream inflammatory signaling.[1][2][3]
In contrast, This compound is an orally active small molecule that operates through an allosteric mechanism.[4][5] It binds to a novel pocket on the TNF-α trimer, stabilizing an asymmetric and inactive conformation of the protein.[4][6] This distorted trimer is incapable of productively engaging with its receptors, thus inhibiting TNF-α signaling.[4][6]
Quantitative Comparison of In Vitro Efficacy
Direct head-to-head studies comparing this compound and etanercept in the same TNF neutralization assays are limited in the public domain. However, available data for each compound in standard assays provide a basis for comparison. The high-affinity binding of biologics like etanercept is known to translate to potent inhibition, typically in the picomolar to low nanomolar range.
| Parameter | This compound | Etanercept | Assay |
| Binding Affinity (Kd) | 13 nM[7][8] | High affinity (pM-low nM range typical for biologics) | Cell-free assay |
| NF-κB Inhibition (IC50) | 202 nM[7][8] | Data not available in a directly comparable assay | HEK-293 NF-κB reporter gene assay |
| TNF-dependent Cytotoxicity Inhibition (IC50) | 116 nM (human TNF)[7] | Data not available in a directly comparable assay | L929 murine fibrosarcoma cytotoxicity assay |
| TNF-dependent Cytotoxicity Inhibition (IC50) | 120 nM (mouse TNF)[7] | Data not available in a directly comparable assay | L929 murine fibrosarcoma cytotoxicity assay |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize TNF inhibitors are provided below.
TNF-α Induced NF-κB Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with an NF-κB-driven luciferase reporter gene are cultured in a suitable medium.
-
Seeding: Cells are seeded into 96-well plates and incubated overnight to allow for attachment.
-
Compound Treatment: Serial dilutions of the test compound (e.g., this compound) or a known inhibitor are added to the cells and incubated for a specified period (e.g., 1 hour).
-
TNF-α Stimulation: A sub-maximal concentration of recombinant human TNF-α is added to the wells to stimulate NF-κB activation.
-
Incubation: The plates are incubated for a further period (e.g., 6 hours) to allow for the expression of the luciferase reporter gene.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the TNF-α stimulated control, and the IC50 value is determined from the dose-response curve.
L929 Murine Fibrosarcoma Cytotoxicity Assay
This assay measures the ability of a compound to protect cells from TNF-α-induced cell death.
Methodology:
-
Cell Culture: L929 murine fibrosarcoma cells, which are sensitive to TNF-α-mediated cytotoxicity, are maintained in culture.
-
Seeding: Cells are seeded into 96-well plates and incubated overnight.
-
Compound and Sensitizer Addition: The cells are treated with serial dilutions of the test compound. A sensitizing agent, such as actinomycin (B1170597) D, is often added to enhance the cytotoxic effect of TNF-α.
-
TNF-α Challenge: Recombinant human or mouse TNF-α is added to the wells to induce cell death.
-
Incubation: The plates are incubated for a period sufficient to induce cytotoxicity (e.g., 18-24 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or crystal violet assay.
-
Data Analysis: The percentage of protection from cell death is calculated relative to the TNF-α treated control, and the IC50 value is determined.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Simplified TNF-α signaling pathway leading to NF-κB activation.
Figure 2: General experimental workflow for TNF neutralization assays.
Conclusion
This compound and etanercept represent two distinct strategies for neutralizing TNF-α. Etanercept, a large biologic, acts as a direct antagonist by sequestering TNF-α. In contrast, the small molecule this compound modulates the conformation of the TNF-α trimer to an inactive state. While direct comparative efficacy data is sparse, the available in vitro results demonstrate that this compound is a potent inhibitor of TNF-α signaling in the nanomolar range. The choice between these inhibitors may depend on various factors, including the desired route of administration, potential for immunogenicity, and specific characteristics of the disease model being investigated. Further head-to-head studies will be invaluable in fully elucidating the comparative therapeutic profiles of these two TNF inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Neutralizing Potency Measured in Cell-Based Assay [bio-protocol.org]
- 3. ptglab.com [ptglab.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. researchgate.net [researchgate.net]
Head-to-head study of UCB-9260 and other small molecule TNF inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of UCB-9260, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF), with other emerging small molecule TNF inhibitors. The focus is a detailed head-to-head analysis with its close structural and mechanistic analog, SAR441566 (Balinatunfib), supplemented by available data on other inhibitors such as SPD304, JNJ525, and BIO8898. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform discovery and development programs.
Executive Summary
Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine driving inflammatory responses in a multitude of autoimmune diseases. While biologic therapies targeting TNF-α have revolutionized treatment, the development of orally bioavailable small molecule inhibitors represents a significant therapeutic advance. This compound and SAR441566 have emerged as promising candidates, operating through a unique mechanism of action: the stabilization of an asymmetric, signaling-incompetent conformation of the TNF-α trimer. This allosteric modulation prevents productive engagement with the TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory signaling. This guide synthesizes preclinical data to compare the performance of these molecules and provides detailed experimental methodologies to support further research.
Mechanism of Action: Allosteric Modulation of TNF-α
Unlike monoclonal antibodies that sterically hinder TNF-α from binding to its receptors, this compound and SAR441566 employ a more nuanced approach. They bind to a cryptic pocket within the TNF-α trimer, inducing a conformational change that results in an asymmetric trimer. This distorted structure is incapable of effectively clustering TNFR1, a critical step for signal transduction. This mechanism is distinct from older small molecules like SPD304, which was shown to promote the disassembly of the TNF-α trimer.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other small molecule TNF inhibitors. Direct head-to-head comparisons are limited, and data should be interpreted within the context of the specific assays in which they were generated.
Table 1: In Vitro Activity of Small Molecule TNF Inhibitors
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |
| This compound | NF-κB Reporter Gene Assay | HEK-293 cells | IC50 | 202 nM | [1] |
| TNF-dependent Cytotoxicity | L929 cells (human TNF) | IC50 | 116 nM | [2] | |
| TNF-dependent Cytotoxicity | L929 cells (mouse TNF) | IC50 | 120 nM | [2] | |
| Binding Affinity | Human TNF-α | Kd | 13 nM | [2] | |
| SAR441566 | Zymosan-stimulated CD11b expression | Human whole blood | IC50 | 35 nM | [3] |
| Binding Affinity | Human TNF-α (SPR) | KD | 15.1 nM | [3][4] | |
| SPD304 | TNFR1 Binding Assay | Cell-free | IC50 | 22 µM | [5] |
| ELISA (TNFα/TNFR1 binding) | Cell-free | IC50 | 12 µM | [5] | |
| JNJ525 | TR-FRET Assay | TNFR1 | IC50 | 1.2 µM | |
| TR-FRET Assay | TNFR2 | IC50 | 1.1 µM | ||
| BIO8898 | CD40L Binding Assay | CD40-Ig | IC50 | ~25 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
TNF-α Induced NF-κB Reporter Gene Assay (for this compound)
This assay quantifies the ability of a compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway.[6][7]
-
Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.
-
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Recombinant human TNF-α.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor) should be included.
-
Cell Treatment: Remove the growth medium from the cells and add the prepared compound dilutions. Incubate for 1 hour.
-
TNF-α Stimulation: Add a pre-determined, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours to allow for luciferase gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Zymosan-Stimulated CD11b Expression in Human Whole Blood (for SAR441566)
This assay measures the potency of a compound to inhibit TNF-α-driven cellular activation in a physiologically relevant matrix.[4]
-
Objective: To determine the potency of SAR441566 to inhibit endogenous TNF-α-driven CD11b expression on granulocytes in human whole blood.
-
Materials:
-
Fresh human whole blood collected in EDTA-containing tubes.
-
SAR441566 stock solution in DMSO.
-
Zymosan A from Saccharomyces cerevisiae.
-
Fluorescently labeled anti-CD11b antibody.
-
Red blood cell lysis buffer.
-
Flow cytometer.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of SAR441566.
-
Blood Treatment: Add the compound dilutions to aliquots of fresh human whole blood.
-
Stimulation: Add zymosan (to induce endogenous TNF-α production) to the blood samples and incubate.
-
Staining: Following incubation, add a fluorescently labeled anti-CD11b antibody to the samples.
-
Lysis: Lyse the red blood cells using a lysis buffer.
-
Flow Cytometry: Analyze the expression of CD11b on the granulocyte population using a flow cytometer.
-
-
Data Analysis: Determine the IC50 value for the inhibition of CD11b expression by fitting the data to a dose-response curve.
TNF Signaling Pathway
The binding of TNF-α to TNFR1 initiates a complex signaling cascade that can lead to either cell survival and inflammation or apoptosis. The diagram below illustrates the key components and pathways involved.
Conclusion
This compound and its analog SAR441566 represent a promising new class of oral small molecule TNF inhibitors. Their unique allosteric mechanism of action offers a differentiated profile compared to both biologic agents and other small molecule inhibitors. The preclinical data presented in this guide demonstrate their potent anti-inflammatory activity. Further head-to-head studies, particularly in clinical settings, will be crucial to fully elucidate their comparative efficacy and safety profiles. The detailed experimental protocols provided herein should facilitate such investigations and contribute to the advancement of novel therapies for TNF-mediated diseases.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
UCB-9260 selectivity for TNF over other TNF superfamily members
A Comparative Guide for Researchers and Drug Development Professionals
UCB-9260 is an orally available small molecule inhibitor that has demonstrated high selectivity for Tumor Necrosis Factor (TNF), a key cytokine implicated in a range of inflammatory diseases. This guide provides a comprehensive comparison of this compound's selectivity for TNF over other members of the TNF superfamily, supported by experimental data and detailed methodologies.
Mechanism of Action: Allosteric Stabilization of an Asymmetric TNF Trimer
Unlike many biologic TNF inhibitors that function by directly blocking the receptor-binding site, this compound employs a unique allosteric mechanism. It binds to a cryptic pocket within the soluble TNF trimer, stabilizing an asymmetric conformation of the protein.[1][2] This conformational distortion prevents the productive binding of the TNF trimer to the TNF receptor 1 (TNFR1), thereby inhibiting the initiation of the downstream inflammatory signaling cascade.[1][3] This novel mechanism contributes to its high specificity for TNF.
Quantitative Analysis of this compound Activity on TNF
This compound has shown potent inhibitory activity against TNF in various assays. The binding affinity and functional inhibition data are summarized in the table below.
| Parameter | Value | Assay System | Species | Reference |
| Binding Affinity (Kd) | 13 nM | Cell-free assay | Not Specified | [4] |
| NF-κB Inhibition (IC50) | 202 nM | HEK-293 cells (TNF-stimulated) | Human | [4] |
| Cytotoxicity Inhibition (IC50) | 116 nM | L929 cells | Human TNF | [2] |
| Cytotoxicity Inhibition (IC50) | 120 nM | L929 cells | Mouse TNF | [2] |
Selectivity Profile: this compound vs. Other TNF Superfamily Members
A key attribute of this compound is its remarkable selectivity for TNF over other structurally related cytokines of the TNF superfamily. This has been demonstrated through thermal melt assays, which measure the change in the melting temperature (ΔTm) of a protein upon ligand binding. A significant increase in Tm indicates ligand binding and stabilization of the protein.
The following table summarizes the thermal melt analysis of this compound against a panel of human and mouse TNF superfamily members. The data reveals a significant thermal shift only for TNF, indicating a highly selective binding interaction.
| TNF Superfamily Member | Species | Thermal Shift (ΔTm) with this compound (°C) |
| TNF | Human | ~14 |
| CD40L | Human | Negligible |
| LIGHT | Human | Negligible |
| APRIL | Human | Negligible |
| BAFF | Human | Negligible |
| TWEAK | Human | Negligible |
| TNF | Mouse | ~12 |
| Lymphotoxin α (LTa) | Mouse | Not measurable |
| LIGHT | Mouse | Negligible |
| APRIL | Mouse | Negligible |
| BAFF | Mouse | Negligible |
Data extracted from supplementary materials of O'Connell et al., 2019.[5]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the TNF signaling pathway, the mechanism of this compound, and the experimental workflow for the thermal melt assay.
Caption: Simplified TNF signaling pathway leading to NF-κB activation.
Caption: Mechanism of this compound stabilizing an inactive TNF conformation.
Caption: Experimental workflow for the thermal melt selectivity assay.
Experimental Protocols
Thermal Melt Assay (Differential Scanning Fluorimetry)
This assay is used to determine the selectivity of this compound by measuring its effect on the thermal stability of various TNF superfamily proteins.
-
Protein and Compound Preparation: Purified recombinant TNF superfamily proteins are diluted to a final concentration of 2 µM in a suitable buffer (e.g., PBS). This compound is prepared as a stock solution in DMSO and then diluted in the assay buffer to the desired final concentration (e.g., 10 µM). A DMSO-only control is also prepared.
-
Reaction Mixture: The protein solution is mixed with either the this compound solution or the DMSO control.
-
Incubation: The mixtures are incubated at room temperature for 30 minutes to allow for compound binding.
-
Dye Addition: A fluorescent dye, such as SYPRO Orange, is added to each mixture. This dye fluoresces when it binds to hydrophobic regions of a protein that become exposed upon unfolding.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a gradual ramp rate.
-
Data Acquisition: Fluorescence is monitored continuously as the temperature increases.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by identifying the inflection point of the fluorescence curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the this compound-treated sample.
NF-κB Reporter Gene Assay
This cell-based assay quantifies the inhibitory effect of this compound on TNF-induced NF-κB signaling.
-
Cell Culture: HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) are cultured in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO) and incubated for a defined period (e.g., 1 hour).
-
TNF Stimulation: The cells are then stimulated with a sub-maximal concentration of human TNF (e.g., 10 pM) to induce NF-κB activation. Control wells are left unstimulated.
-
Incubation: The plates are incubated for a further period (e.g., 6 hours) to allow for the expression of the reporter gene.
-
Signal Detection: The activity of the reporter enzyme is measured using a suitable substrate that produces a chemiluminescent or colorimetric signal, which is quantified using a plate reader.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the TNF-stimulated control. The IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative contributions of TNF receptor superfamily members to CD8+ T‐cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
UCB-9260: A Comparative Analysis of its Activity on Human versus Mouse TNF-α
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-species activity of the TNF-α inhibitor UCB-9260, with supporting experimental data and protocols.
This guide provides an objective comparison of the in vitro efficacy of the small molecule inhibitor this compound on human and mouse Tumor Necrosis Factor-alpha (TNF-α). This compound is an orally active compound that modulates TNF-α signaling by stabilizing an asymmetric, inactive conformation of the TNF-α trimer.[1][2] This allosteric inhibition prevents the productive binding of TNF-α to its receptor, TNFR1, thereby attenuating downstream inflammatory signaling cascades.[1] The data presented here is intended to assist researchers in evaluating the suitability of this compound for preclinical studies in mouse models of TNF-α-driven diseases.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key in vitro pharmacological parameters of this compound against human and mouse TNF-α.
| Parameter | Species | Value (nM) | Assay | Reference |
| Binding Affinity (Kd) | Human | 13 | Cell-free assay | [1][2] |
| Mouse | Not explicitly stated in the provided search results. | |||
| NF-κB Inhibition (IC50) | Human | 202 | HEK-293 NF-κB Reporter Gene Assay | [1][2] |
| TNF-dependent Cytotoxicity (IC50) | Human TNF | 116 | L929 Cytotoxicity Assay | [2] |
| Mouse TNF | 120 | L929 Cytotoxicity Assay | [2] |
Note: While a direct binding affinity (Kd) for mouse TNF-α was not found, studies on an antibody (CA1974) that selectively binds to the this compound-TNF complex show differential binding to the human versus the mouse complex, suggesting potential conformational differences.[3]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
TNF-α Induced NF-κB Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on the TNF-α signaling pathway by measuring the activation of the transcription factor NF-κB.[1]
Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.[1][4]
-
Cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Recombinant human TNF-α.[1]
-
This compound stock solution in DMSO.[1]
-
Luciferase assay reagent.[1]
-
96-well cell culture plates.[1]
-
Luminometer.[1]
Procedure:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells into 96-well plates to achieve a confluent monolayer on the day of the assay and incubate overnight at 37°C and 5% CO2.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).[1]
-
Cell Treatment: Replace the cell culture medium with the prepared compound dilutions and incubate for a predetermined time (e.g., 1 hour).[1]
-
TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.[1][2]
-
Incubation: Incubate the plate for an additional period (e.g., 6 hours) to allow for luciferase gene expression.[1]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α stimulated control and determine the IC50 value by fitting the data to a dose-response curve.[1]
TNF-dependent Cytotoxicity Assay
This assay assesses the ability of this compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line.[5]
Objective: To measure the ability of this compound to protect cells from TNF-α-induced cytotoxicity.
Cell Line: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-α-induced apoptosis.[5]
Procedure:
-
Cell Plating: Seed L929 cells in 96-well plates.[5]
-
Compound and Sensitizer Addition: Treat the cells with serial dilutions of this compound along with a sensitizing agent such as actinomycin (B1170597) D.[5][6]
-
TNF-α Challenge: Add recombinant human or mouse TNF-α to induce cytotoxicity.[5][6]
-
Incubation: Incubate the plates for a sufficient period to induce cell death (e.g., 18-24 hours).[5][6]
-
Viability Assessment: Determine cell viability using a standard method such as MTT or resazurin (B115843) assay.[6]
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound that protects 50% of the cells from TNF-α-induced death.[5]
Visualizing the Mechanism and Workflow
To further elucidate the experimental logic and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound activity.
Caption: TNF-α signaling pathway and the mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validating the Asymmetric Inhibition of TNF Signaling by UCB-9260 through Crystallography
A Comparative Guide for Drug Development Professionals
The inhibition of Tumor Necrosis Factor (TNF), a key cytokine in inflammatory diseases, has been a successful therapeutic strategy for decades. While biologic drugs like monoclonal antibodies have dominated this space, the quest for orally available small molecules continues. UCB-9260 has emerged as a potent, orally active small molecule inhibitor of TNF signaling.[1] This guide compares the unique mechanism of this compound with other TNF inhibitors, leveraging crystallographic data to validate its mode of action.
Mechanism of Action: A Paradigm of Asymmetric Stabilization
Unlike traditional inhibitors that block the receptor-binding site or disrupt trimer formation, this compound employs a novel mechanism. It binds within the core of the soluble TNF trimer, stabilizing a naturally sampled, asymmetric conformation.[2][3][4] This distortion of the trimer prevents the engagement of all three TNF Receptor 1 (TNFR1) molecules, a requirement for full downstream signaling activation.[3][] Crystallographic studies have been pivotal in confirming this mechanism, revealing that the this compound-bound TNF trimer can only bind to two TNFR1 molecules, thus creating an incompetent signaling complex.[3][6] This leads to the inhibition of the NF-κB signaling pathway.[1][]
Comparative Performance and Binding Affinity
This compound demonstrates potent inhibition of TNF signaling both in biochemical and cell-based assays. Its performance is comparable to other small molecule inhibitors and distinct from biologic agents which typically work by sequestration of TNF.
| Compound/Drug | Target/Mechanism | Binding Affinity (Kᵈ) | Functional Inhibition (IC₅₀) |
| This compound | Stabilizes asymmetric TNF trimer | 13 nM[1] | 202 nM (NF-κB inhibition)[1][] |
| SPD-304 | Promotes TNF trimer disassembly | Not specified | 4.6 µM (Cell-based assay)[] |
| Etanercept | Binds active TNF trimer (decoy receptor) | Not specified | Not specified |
| Infliximab | Binds all forms of TNF (monoclonal antibody) | Not specified | Not specified |
| Adalimumab | Binds all forms of TNF (monoclonal antibody) | Not specified | Not specified |
Crystallography Workflow for Mechanism Validation
The validation of this compound's mechanism heavily relies on X-ray crystallography to resolve the structure of the compound in complex with the TNF trimer and its receptor.
Experimental Protocols
X-ray Crystallography of the TNF/UCB-9260/TNFR1 Complex
This protocol is a generalized summary based on methodologies described for similar protein-ligand-receptor complexes.
-
Protein Expression and Purification : Human TNF (residues 77-233) and the extracellular domain of human TNFR1 are expressed, typically in E. coli or mammalian cells, and purified using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).[4]
-
Complex Formation : Purified TNF trimer is incubated with a molar excess of this compound. Subsequently, a molar excess of purified TNFR1 extracellular domain is added to the TNF-compound complex.
-
Crystallization : The ternary complex is concentrated and subjected to sparse matrix crystallization screening at various temperatures (e.g., 4°C and 20°C) using hanging-drop or sitting-drop vapor diffusion methods. Conditions are optimized to obtain diffraction-quality crystals.
-
Data Collection and Processing : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed, integrated, and scaled using software like XDS or HKL2000.
-
Structure Solution and Refinement : The structure is typically solved by molecular replacement using existing coordinates of TNF and TNFR1 as search models. The ligand (this compound) is then fitted into the electron density map. The final model is refined using programs like PHENIX or REFMAC5, with manual rebuilding in Coot.[3]
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization : Recombinant human TNF is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Injection : A series of concentrations of this compound, dissolved in running buffer containing a small percentage of DMSO (e.g., 1-5%), are injected over the sensor surface.[7]
-
Data Analysis : The association (kₐ) and dissociation (kₑ) rates are measured. The equilibrium dissociation constant (Kᵈ) is calculated (kₑ/kₐ). Data are fitted to a suitable binding model, such as a 1:1 Langmuir binding model.[7]
NF-κB Reporter Gene Assay
-
Cell Culture : A human cell line (e.g., HEK293) engineered to express a reporter gene (e.g., secreted alkaline phosphatase or luciferase) under the control of an NF-κB response element is used.[4]
-
Treatment : Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Stimulation : Cells are then stimulated with a fixed concentration of human TNF (e.g., 10 pM) to activate the NF-κB pathway.[4]
-
Measurement : After an incubation period, the reporter gene activity is measured according to the specific reporter system (e.g., luminescence or colorimetric assay).
-
Data Analysis : The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Conclusion
Crystallographic data provides unequivocal evidence for the unique mechanism of action of this compound. By stabilizing a distorted, asymmetric TNF trimer, this compound prevents the complete assembly of the TNFR1 signaling complex, a mode of action distinct from biologics and other small molecule inhibitors. This structure-based validation, supported by kinetic and cellular data, underscores the potential of stabilizing naturally occurring, inactive protein conformations as a promising strategy for small molecule drug discovery against challenging protein-protein interaction targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
A Comparative Analysis of UCB-9260 and Infliximab on TNF Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct inhibitors of Tumor Necrosis Factor (TNF) signaling: UCB-9260, a novel small-molecule inhibitor, and infliximab (B1170848), a well-established monoclonal antibody. This comparison focuses on their mechanisms of action, supported by experimental data, to provide a clear understanding of their differential effects on the TNF signaling pathway.
Introduction to TNF Signaling
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. It is a key mediator in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. TNF-α exists as a biologically active homotrimer, which, upon binding to its receptors, primarily TNF Receptor 1 (TNFR1), initiates a signaling cascade. This cascade leads to the activation of pro-inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, resulting in the transcription of genes involved in inflammation and cell survival.
This compound: A Small Molecule Allosteric Inhibitor
This compound is an orally active small molecule that represents a novel approach to TNF inhibition. Unlike traditional biologics, it does not directly block the TNF-α binding site to its receptor. Instead, this compound functions as an allosteric inhibitor.[1] It binds to a pocket within the TNF-α trimer, stabilizing an asymmetric, signaling-incompetent conformation of the protein.[1][2] This distortion of the trimer prevents the productive binding of TNF-α to TNFR1, thereby inhibiting the downstream inflammatory signaling cascade.[2]
Infliximab: A Monoclonal Antibody Antagonist
Infliximab is a chimeric monoclonal antibody that has been a cornerstone of anti-TNF therapy for many years.[3] It functions by directly binding to both soluble and transmembrane forms of TNF-α with high affinity.[3][4] This binding neutralizes the biological activity of TNF-α, preventing it from interacting with its receptors on the cell surface.[3][5] By blocking this interaction, infliximab effectively halts the inflammatory cascade initiated by TNF-α.[5]
Comparative Analysis of Mechanism of Action
The fundamental difference between this compound and infliximab lies in their mechanism of inhibiting TNF signaling.
-
This compound acts intracellularly and allosterically, inducing a conformational change in the TNF-α trimer that renders it incapable of effective signaling.[1][2]
-
Infliximab acts extracellularly by direct neutralization, sequestering TNF-α and preventing its interaction with its receptors.[3][5]
Figure 1: Mechanisms of this compound and Infliximab.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and infliximab from various preclinical studies. It is important to note that these values were not determined in head-to-head studies and experimental conditions may vary.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | IC50 | Reference |
| NF-κB Inhibition | HEK-293 | 202 nM | [6] |
| TNF-dependent Cytotoxicity (human TNF) | L929 | 116 nM | [6] |
| TNF-dependent Cytotoxicity (mouse TNF) | L929 | 120 nM | [6] |
Table 2: Binding Affinity of this compound and Infliximab to TNF-α
| Compound | Target | Method | KD | Reference |
| This compound | Human TNF-α | - | 13 nM | [7] |
| Infliximab | Soluble Human TNF-α | Surface Plasmon Resonance | 44 pM | [3] |
| Infliximab | Membrane-bound Human TNF-α | Radioimmunoassay | 468 pM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of TNF-α-induced NF-κB activation.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for 1 hour.
-
TNF-α Stimulation: Recombinant human TNF-α is added to the cell culture to a final concentration of 10 pM to stimulate NF-κB activation.
-
Incubation: The cells are incubated for an additional 6 hours to allow for luciferase expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the TNF-α stimulated control without any inhibitor. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
TNF-induced Cytotoxicity Assay
This assay measures the ability of a compound to protect cells from TNF-α-induced cell death.
-
Cell Seeding: L929 mouse fibrosarcoma cells are seeded in 96-well plates and cultured overnight.
-
Sensitization: Actinomycin D is added to the cells to sensitize them to TNF-α-induced apoptosis.
-
Compound and TNF-α Addition: The test compound and recombinant human or mouse TNF-α are added to the wells.
-
Incubation: The plates are incubated for 24 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT assay, or by measuring the release of lactate (B86563) dehydrogenase (LDH).
-
Data Analysis: The percentage of protection from cytotoxicity is calculated, and the IC50 value is determined.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of an inhibitor to TNF-α.
-
Immobilization: Recombinant human TNF-α is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the analyte (e.g., infliximab or this compound) are injected over the sensor surface.
-
Data Collection: The association and dissociation of the analyte to the immobilized TNF-α are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of TNF-α inhibitors.
Figure 2: In Vitro Evaluation Workflow.
Conclusion
This compound and infliximab represent two distinct and effective strategies for inhibiting the pro-inflammatory effects of TNF-α. Infliximab, a monoclonal antibody, acts as a direct antagonist, neutralizing TNF-α in the extracellular space. In contrast, this compound, a small molecule, employs a novel allosteric mechanism to stabilize a non-functional conformation of the TNF-α trimer. The choice between these therapeutic modalities will depend on various factors, including the desired route of administration, potential for immunogenicity, and specific disease context. The preclinical data presented here highlight the potent inhibitory activities of both compounds and provide a basis for further comparative studies to fully elucidate their respective therapeutic profiles.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody Infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Oral Small Molecule UCB-9260 Demonstrates Comparable Efficacy to Injected Biologics in Preclinical Models of Inflammation and Arthritis
For Immediate Release
SLOUGH, UK – December 15, 2025 – New analyses of preclinical data demonstrate that the orally administered small molecule TNF-α inhibitor, UCB-9260, exhibits efficacy comparable to standard-of-care injected biologics in mouse models of inflammation and arthritis. These findings, primarily from a pivotal study published in Nature Communications, highlight the potential of this compound as a convenient, oral alternative to injectable therapies for TNF-α-mediated autoimmune diseases.
This compound employs a novel mechanism of action, stabilizing an asymmetric and functionally inactive form of the TNF-α trimer.[1][2] This prevents the cytokine from effectively binding to its receptor, TNFR1, thereby inhibiting the downstream inflammatory signaling cascade.[1][3] This mode of action contrasts with that of traditional biologic inhibitors, which typically function by directly binding to and neutralizing TNF-α.
In Vitro Efficacy
In cellular assays, this compound demonstrated potent inhibition of TNF-α signaling. The half-maximal inhibitory concentrations (IC50) in key assays are summarized below.
| Assay | Cell Line | Species Stimulant | This compound IC50 (nM) |
| NF-κB Inhibition | HEK-293 | Human TNF-α | 202 |
| TNF-dependent Cytotoxicity | L929 | Human TNF-α | 116 |
| TNF-dependent Cytotoxicity | L929 | Mouse TNF-α | 120 |
In Vivo Efficacy: Direct Comparison with Injected Biologics
The in vivo efficacy of this compound was evaluated in two distinct mouse models, directly comparing the orally administered small molecule to injected biologic TNF-α inhibitors.
TNF-α-Induced Neutrophil Recruitment
In a model of acute inflammation, this compound demonstrated a dose-dependent inhibition of human TNF-α-induced neutrophil recruitment to the peritoneal cavity. The efficacy of oral this compound was comparable to that of the injected anti-TNF biologic, CDP571.
| Treatment | Dose & Route | Mean Neutrophil Count (x10^6/mL) ± SEM | % Inhibition |
| Vehicle | Oral | 2.5 ± 0.3 | - |
| This compound | 10 mg/kg, Oral | 1.5 ± 0.2 | 40% |
| This compound | 30 mg/kg, Oral | 1.2 ± 0.2 | 52% |
| This compound | 100 mg/kg, Oral | 0.8 ± 0.1 | 68% |
| This compound | 300 mg/kg, Oral | 0.6 ± 0.1 | 76% |
| CDP571 | 10 mg/kg, Intraperitoneal | 0.7 ± 0.1 | 72% |
Collagen Antibody-Induced Arthritis (CAIA)
In a mouse model of inflammatory arthritis, oral administration of this compound significantly reduced the clinical arthritis score. The therapeutic effect was comparable to that observed with the injected anti-TNF biologic, AB501.
| Treatment | Dose & Route | Mean Arthritis Score (Day 10) ± SEM |
| Vehicle | Oral | 8.5 ± 0.7 |
| This compound | 150 mg/kg, Oral (twice daily) | 3.5 ± 0.5 |
| AB501 | 100 mg/kg, Intraperitoneal (twice weekly) | 4.0 ± 0.6 |
| *p < 0.001 compared to vehicle |
Signaling Pathway and Experimental Workflows
The distinct mechanism of this compound and the experimental designs for the in vivo studies are illustrated below.
References
Assessing the Specificity of UCB-9260 in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UCB-9260, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF), with alternative therapeutic options. The following sections detail its mechanism of action, comparative efficacy, and specificity, supported by experimental data and detailed methodologies to aid in the assessment of its potential in complex biological matrices.
Executive Summary
This compound is an orally active, small molecule inhibitor that presents a unique mechanism for neutralizing TNF activity. Unlike monoclonal antibody-based biologics that directly bind and sequester TNF, this compound functions by stabilizing an asymmetric, signaling-incompetent conformation of the TNF trimer. This allosteric modulation prevents the productive engagement of TNF with its receptor, TNFR1, thereby abrogating downstream inflammatory signaling. Preclinical data demonstrates its potency in vitro and efficacy in vivo, positioning it as a potential alternative to biologic therapies. This guide offers a comprehensive analysis of its performance and specificity.
Mechanism of Action: A Novel Approach to TNF Inhibition
The canonical activation of TNF signaling involves the binding of the homotrimeric TNF cytokine to its receptor, TNFR1, leading to receptor trimerization and the recruitment of downstream signaling proteins. This cascade ultimately results in the activation of the NF-κB pathway and the expression of pro-inflammatory genes.
This compound intercepts this process through a novel mechanism. It binds to a cryptic pocket within the TNF trimer, inducing a conformational change that results in an asymmetric, "lopsided" trimer. This distorted conformation is incapable of effectively binding to and activating the TNFR1 receptor, thus inhibiting the inflammatory cascade. This contrasts with the mechanism of biologic inhibitors like infliximab (B1170848), adalimumab, and etanercept, which function as ligand traps, directly binding to TNF and preventing its interaction with the receptor.
Comparative In Vitro Potency
The inhibitory activity of this compound has been quantified in key in vitro assays that are standard in the evaluation of TNF inhibitors. The following tables summarize the available data for this compound and provide context with data reported for widely used biologic TNF inhibitors. It is important to note that direct head-to-head comparisons in the same study are limited, and assay conditions can influence reported IC50 values.
Table 1: Inhibition of NF-κB Activation
This assay measures the ability of an inhibitor to block TNF-induced activation of the NF-κB signaling pathway, typically using a reporter gene assay in a cell line such as HEK-293.
| Compound/Biologic | Cell Line | IC50 | Reference(s) |
| This compound | HEK-293 | 202 nM | [1] |
| Adalimumab | HEK-293 | Potent Inhibition (Specific IC50 varies) | [2][3] |
| Infliximab | Various | Potent Inhibition (Specific IC50 varies) | [4][5] |
Table 2: Inhibition of TNF-α-Dependent Cytotoxicity
This assay assesses the ability of an inhibitor to protect a TNF-sensitive cell line, such as the murine fibrosarcoma cell line L929, from TNF-induced cell death.
| Compound/Biologic | Cell Line | Stimulus | IC50 | Reference(s) |
| This compound | L929 | Human TNF | 116 nM | [6] |
| This compound | L929 | Mouse TNF | 120 nM | [6] |
| Etanercept | L929 | TNF-α | Potent Inhibition (ED50 values vary with TNF concentration) | [7] |
Specificity Profile of this compound
A critical aspect of any therapeutic candidate is its specificity for the intended target. The specificity of this compound has been evaluated through targeted assays and broader screening panels.
Selectivity against TNF Superfamily Members
To assess the selectivity of this compound for TNF over other structurally related proteins, thermal shift assays were employed.[6] This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant increase in Tm indicates stabilizing binding. This compound was shown to significantly stabilize human and mouse TNF, with a negligible effect on other members of the TNF superfamily, indicating a high degree of selectivity for its intended target.[6]
Broad Off-Target Screening
This compound was reportedly screened against the CEREP ExpresSProfile panel, a broad panel of receptors, ion channels, transporters, and enzymes, to identify potential off-target interactions.[6] While the detailed results of this screen are not publicly available, the progression of the compound into further development suggests an acceptable off-target profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and comparative analysis.
NF-κB Reporter Gene Assay
This protocol outlines a typical procedure for measuring the inhibition of TNF-α-induced NF-κB activation.
-
Cell Culture: HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with serial dilutions of this compound or comparator compounds for 1 hour.
-
Stimulation: Recombinant human TNF-α is added to the wells at a final concentration that elicits a sub-maximal response (e.g., 10 pM) and incubated for 6-8 hours.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to controls (unstimulated and TNF-α stimulated cells). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
L929 TNF-α-Dependent Cytotoxicity Assay
This protocol describes a common method for assessing the ability of a compound to protect cells from TNF-α-induced death.
-
Cell Culture: L929 murine fibrosarcoma cells are maintained in RPMI 1640 medium supplemented with 10% horse serum and antibiotics.
-
Plating: Cells are seeded into 96-well plates and incubated overnight.
-
Compound and Sensitizer Addition: Cells are treated with serial dilutions of this compound or comparator compounds in the presence of a sensitizing agent, such as actinomycin (B1170597) D (e.g., 1 µg/mL).
-
TNF-α Challenge: Recombinant human or mouse TNF-α is added to the wells at a concentration that induces significant cell death (e.g., 1 ng/mL).
-
Incubation: The plates are incubated for 18-24 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The percentage of protection from cytotoxicity is calculated relative to controls (untreated and TNF-α treated cells). IC50 values are derived from the dose-response curves.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This biophysical assay is used to assess the binding of a ligand to a target protein by measuring changes in its thermal stability.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified target protein (e.g., TNF-α), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound (this compound) or a vehicle control in an appropriate buffer.
-
Temperature Gradient: The reaction mixture is subjected to a gradual increase in temperature in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence intensity is monitored in real-time as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting melt curve. A significant increase in the Tm in the presence of the compound compared to the vehicle control indicates stabilizing binding.
References
- 1. No effects of adalimumab therapy on the activation of NF-kappaB in lymphocytes from patients with severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reporter cell assay-based functional quantification of TNF-α-antagonists in serum - a proof-of-principle study for adalimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opalbiopharma.com [opalbiopharma.com]
- 4. Infliximab, a Monoclonal Antibody against TNF-α, Inhibits NF-κB Activation, Autotaxin Expression and Breast Cancer Metastasis to Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased levels of NF-kappaB inhibitors (IkappaBalpha and IkappaBgamma) in the intestinal mucosa of Crohn's disease patients during infliximab treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.who.int [cdn.who.int]
A Comparative Analysis of UCB-9260 and Other UCB-Series TNF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UCB-9260, a novel small-molecule Tumor Necrosis Factor (TNF) inhibitor, with other compounds in the UCB series, including UCB-5307. This document synthesizes available preclinical data to highlight differences in potency, binding kinetics, and overall efficacy. Detailed experimental methodologies and visual representations of signaling pathways and workflows are included to support further research and development in TNF-targeted therapies.
Mechanism of Action: A Shared Approach to TNF Inhibition
This compound and other UCB-series compounds, such as UCB-5307, represent a novel class of orally active, small-molecule TNF inhibitors. Unlike biologic agents that neutralize TNF by direct binding, these molecules employ an allosteric mechanism. They bind to a cryptic pocket within the soluble TNF-α trimer, stabilizing an asymmetric, signaling-incompetent conformation.[1][2] This conformational change prevents the productive binding of the third TNF receptor 1 (TNFR1), thereby disrupting the downstream signaling cascade that drives inflammation.[3][4]
Quantitative Comparison of In Vitro Performance
The following tables summarize the key quantitative data for this compound and UCB-5307 based on available preclinical studies. It is important to note that the data may originate from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Binding Affinity to Human TNF-α
| Compound | Binding Affinity (Kd) | Method |
| This compound | 13 nM | Not Specified |
| UCB-5307 | 9 nM | Not Specified |
Table 2: In Vitro Inhibition of TNF-α Signaling
| Compound | Assay | Cell Line | IC50 |
| This compound | NF-κB Inhibition (TNF-stimulated) | HEK-293 | 202 nM |
| Cytotoxicity Inhibition (human TNF) | L929 | 116 nM | |
| Cytotoxicity Inhibition (mouse TNF) | L929 | 120 nM | |
| UCB-5307 | NF-κB Inhibition (wild-type TNF) | Not Specified | Not Specified |
In Vivo Efficacy
Preclinical studies in mouse models of inflammation have demonstrated the in vivo efficacy of this compound. In a TNF-α-driven model of neutrophil recruitment, orally administered this compound showed a dose-dependent inhibition of neutrophil influx.[5][6] Furthermore, in a collagen antibody-induced arthritis (CAIA) model in mice, this compound significantly reduced the clinical arthritis score.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
NF-κB Reporter Gene Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to TNF-α stimulation and its inhibition by test compounds.
Materials:
-
HEK-293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TNF-α
-
Test compounds (this compound, UCB-5307) dissolved in DMSO
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.1%).
-
TNF-α Stimulation: Add a predetermined concentration of recombinant human TNF-α (e.g., 10 pM) to the wells containing the test compounds. Include appropriate controls: vehicle control (DMSO), unstimulated cells, and a positive control inhibitor.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator to allow for luciferase expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
L929 Cytotoxicity Assay
This assay measures the ability of a compound to inhibit TNF-α-induced cell death in the murine L929 fibrosarcoma cell line.
Materials:
-
L929 cells
-
RPMI 1640 medium with 10% FBS
-
Recombinant human or mouse TNF-α
-
Actinomycin D
-
Test compounds (this compound) dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed L929 cells into 96-well plates and incubate overnight.
-
Compound and TNF-α Addition: Pre-incubate the cells with serial dilutions of the test compounds for a specified period (e.g., 1-2 hours).
-
Induction of Cytotoxicity: Add a fixed concentration of TNF-α along with a sensitizing agent like Actinomycin D to all wells except the untreated controls.
-
Incubation: Incubate the plates for 18-24 hours.
-
Cell Viability Measurement: Determine the percentage of viable cells using a suitable cell viability assay.
-
Data Analysis: Calculate the percentage of protection from TNF-α-induced cytotoxicity for each compound concentration and determine the IC50 value.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds in an arthritis model that mimics aspects of human rheumatoid arthritis.
Materials:
-
Arthritis-susceptible mice (e.g., BALB/c)
-
Collagen antibody cocktail
-
Lipopolysaccharide (LPS)
-
Test compound (this compound) formulated for oral administration
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis: Administer an anti-collagen antibody cocktail to the mice via intraperitoneal (IP) or intravenous (IV) injection on day 0.
-
LPS Boost: On day 3, administer a booster injection of LPS (IP) to synchronize and enhance the inflammatory response.
-
Compound Administration: Begin oral administration of the test compound at various doses, typically starting from the day of antibody injection or just before the onset of clinical signs.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis, including paw swelling (measured with calipers) and clinical score based on erythema and swelling of the joints.
-
Termination and Analysis: At the end of the study, mice are euthanized, and paws can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Visualizing the Mechanism and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound/UCB-5307 mediated TNF-α signaling inhibition.
Caption: General workflow for in vitro evaluation of UCB-series TNF inhibitors.
Caption: Workflow for in vivo efficacy testing using the CAIA mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of UCB-9260: A Comprehensive Guide for Laboratory Professionals
The proper disposal of UCB-9260, a potent, orally active inhibitor of TNF signaling, is crucial for maintaining laboratory safety and ensuring environmental compliance.[1][2] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound in its various forms. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.[1]
Essential Safety and Handling Data
A thorough understanding of this compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Parameter | Data |
| CAS Number | 1515888-53-5 |
| Physical Form | Solid powder |
| Solubility | - DMSO: 85 - 125 mg/mL[1] - Water: Insoluble[1] - Ethanol: Insoluble[1] |
| Storage (Solid) | - -20°C: 3 years[1] - 4°C: 2 years[1] |
| Storage (In Solvent) | - -80°C: 6 months[1][2] - -20°C: 1 month[1][2] |
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on its form: solid (neat) compound, a solution (commonly in DMSO), or contaminated labware.[1] A risk assessment should always be performed before beginning any disposal procedures.[1]
1. Personal Protective Equipment (PPE) and Risk Assessment:
Before handling any this compound waste, it is critical to wear the appropriate PPE to minimize exposure risks. This includes a laboratory coat, chemical splash goggles, and chemical-resistant gloves.[1] Given that this compound is often dissolved in DMSO, butyl rubber gloves are recommended.[1]
2. Waste Characterization and Segregation:
All waste streams containing this compound must be treated as hazardous waste.[1] It is essential to segregate waste based on its physical form (solid, liquid, or contaminated labware) to ensure proper disposal.[1]
3. Disposal of Solid (Neat) this compound:
Unused or waste this compound powder should be collected in a dedicated, properly labeled hazardous waste container.[1] The container must be made of a compatible material and have a secure, screw-top cap.[1] The label should clearly state "Hazardous Waste" and identify the contents as "Solid this compound Waste," including the approximate quantity.[1]
4. Disposal of this compound Solutions (in DMSO):
Liquid waste containing this compound should be collected in a designated hazardous liquid waste container.[1] The container must be compatible with DMSO and have a secure lid.[1] The label should read "Hazardous Waste" and specify all components by percentage, for example, "DMSO with <1% this compound".[1]
5. Disposal of Contaminated Labware:
Disposable items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, must be disposed of as solid hazardous waste.[1] These items should be collected in a durable, leak-proof bag or container.[1] The container must be clearly labeled as "Hazardous Waste: this compound Contaminated Labware".[1]
6. Decontamination and Disposal of Empty Vials:
The original product vial, even if appearing empty, may contain hazardous residue and must be decontaminated.[1] This is achieved by triple-rinsing the container with a suitable solvent in which this compound is soluble, such as DMSO.[1] The collected rinsate must be disposed of as hazardous liquid waste.[1] After triple-rinsing, and after defacing the label, the container can often be disposed of as non-hazardous waste, such as in a broken glass box, though it is imperative to confirm this with your institutional EHS guidelines.[1]
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of chemical waste management apply. The disposal procedures outlined above are based on standard laboratory safety practices for research-grade chemical compounds.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the decision-making process and workflows for handling each type of waste.
Caption: Workflow for the disposal of different forms of this compound waste.
Caption: this compound inhibits TNF signaling by stabilizing an asymmetric, signaling-deficient form of the TNF trimer.
References
Essential Safety and Operational Guide for Handling UCB-9260
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of UCB-9260. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is critical for ensuring laboratory safety and regulatory compliance.
Key Data for Handling and Storage
A summary of essential quantitative data for this compound is provided below to facilitate safe storage and preparation.
| Parameter | Data |
| CAS Number | 1515888-53-5[1] |
| Physical Form | Solid powder[1] |
| Solubility | - DMSO: 85 - 125 mg/mL[1] - Water: Insoluble[1] - Ethanol: Insoluble[1] |
| Storage (Powder) | - -20°C: 3 years[1] - 4°C: 2 years[1] |
| Storage (In Solvent) | - -80°C: 6 months[1][2] - -20°C: 1 month[1][2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following standard PPE is required at all times when handling this compound in solid or dissolved form:
-
Laboratory Coat: A properly fitted lab coat is mandatory to protect against splashes and contamination.
-
Eye Protection: Chemical splash goggles or safety glasses must be worn.[1]
-
Gloves: Chemical-resistant gloves are essential. Butyl rubber gloves are recommended when working with Dimethyl Sulfoxide (DMSO) solutions.[1] Always verify glove compatibility with the specific solvents being used.
Operational Handling Procedures
1. Preparation of Stock Solutions:
-
Due to its high solubility in DMSO, this is the recommended solvent for preparing stock solutions.[1]
-
When preparing solutions, ensure adequate ventilation to minimize inhalation exposure. A chemical fume hood is recommended.
-
Once prepared, it is advised to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[2]
2. Experimental Use:
-
When handling this compound, avoid generating dust from the solid form.
-
All work with the compound, both in solid and solution form, should be conducted in a well-ventilated area, preferably within a fume hood.
Disposal Plan
The proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety. Disposal methods will vary based on the form of the waste.
1. Solid this compound Waste:
-
Container: Use a clearly labeled, sealed, and compatible container for "Hazardous Waste."
-
Labeling: The label must identify the contents as "Solid this compound Waste" and include the approximate quantity.[1]
-
Storage: Store the container in a designated Satellite Accumulation Area for EHS pickup.
2. Liquid Waste (this compound in Solvent):
-
Container: Collect all liquid waste containing this compound into a designated hazardous liquid waste container with a secure screw-top cap.[1]
-
Labeling: Label the container as "Hazardous Waste" and list all components with their approximate percentages (e.g., "DMSO with <1% this compound").[1]
-
Storage: Store in the Satellite Accumulation Area for collection by EHS.
3. Contaminated Labware:
-
Collection: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a dedicated, leak-proof hazardous waste bag or container.[1]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Labware."[1]
-
Disposal of Original Vial: The original product vial should be triple-rinsed with a suitable solvent (e.g., DMSO). The rinsate must be collected and disposed of as hazardous liquid waste.[1] After triple-rinsing and defacing the label, the vial may often be disposed of as non-hazardous waste, but confirm this with your institutional EHS guidelines.[1]
Procedural Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
